molecular formula C6H6BrNO2 B572503 2-Bromo-5-methoxypyridine 1-oxide CAS No. 1305322-98-8

2-Bromo-5-methoxypyridine 1-oxide

Cat. No.: B572503
CAS No.: 1305322-98-8
M. Wt: 204.023
InChI Key: RWLBKECCSXLSJX-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxypyridine 1-oxide (CAS 1305322-98-8) is a valuable pyridine derivative with a molecular formula of C6H6BrNO2 and a molecular weight of 204.02 g/mol . This compound serves as a versatile synthetic intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and other complex heterocyclic compounds. The presence of both the bromine atom and the N-oxide moiety on the pyridine ring makes it a versatile precursor for further functionalization through metal-catalyzed cross-coupling reactions and nucleophilic substitutions . This product is intended for research and development use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. Handle with care; this substance is harmful by inhalation, in contact with skin, and if swallowed . Appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, should be worn. Use only in a well-ventilated area or within a chemical fume hood . For a comprehensive handling guide, please refer to the associated Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methoxy-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-5-2-3-6(7)8(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLBKECCSXLSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C[N+](=C(C=C1)Br)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716538
Record name 2-Bromo-5-methoxy-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305322-98-8
Record name 2-Bromo-5-methoxy-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-Bromo-5-methoxypyridine 1-oxide from 2-bromo-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-5-methoxypyridine 1-oxide from its precursor, 2-bromo-5-methoxypyridine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, where the introduction of an N-oxide functionality can significantly alter the molecule's biological activity and physicochemical properties.[1][2] This guide presents two primary oxidative methods, leveraging common laboratory reagents, and provides detailed experimental protocols based on established procedures for analogous pyridine derivatives.

Core Synthesis Pathways

The conversion of 2-bromo-5-methoxypyridine to its corresponding N-oxide is typically achieved through oxidation. The lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic oxygen of an oxidizing agent. The most common and effective methods for this transformation involve the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide with a carboxylic acid, like acetic acid, which forms an in-situ peroxy acid.[3][4][5]

The choice of method may depend on factors such as the availability of reagents, desired reaction conditions (temperature, time), and the scale of the synthesis. Both methods are known to be effective for the N-oxidation of a variety of pyridine derivatives.[6][7]

Comparative Data of N-Oxidation Methods for Substituted Pyridines

Starting MaterialOxidizing AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
2-Chloromethyl-3,5-dimethyl-4-methoxypyridinem-CPBAChloroform51 hour52.47[7]
5-Bromo-2-methylpyridine35% Hydrogen Peroxide / Acetic AcidAcetic Acid70-8012 hours95[8]
Pyridine40% Peracetic Acid-8550-60 min-[6]
2-HalopyridinesHydrogen Peroxide / Acetic Acid / Catalyst-20-120--[8]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These are adapted from established procedures for similar pyridine derivatives and should be considered as a starting point for optimization.

Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is widely used for its reliability and generally high yields under mild conditions.[5]

Materials:

  • 2-bromo-5-methoxypyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, technical grade, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-5-methoxypyridine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add m-CPBA (1.2-1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture again to 0 °C to precipitate the byproduct, m-chlorobenzoic acid.

  • Filter the mixture and wash the filtrate with a saturated aqueous solution of sodium bicarbonate to quench any remaining peroxy acid and remove the benzoic acid byproduct.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford pure this compound.[9]

Method 2: Oxidation with Hydrogen Peroxide and Acetic Acid

This classical method utilizes an in-situ generated peracetic acid for the oxidation.[6]

Materials:

  • 2-bromo-5-methoxypyridine

  • Glacial acetic acid

  • 30-35% Hydrogen peroxide solution

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM) or Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend 2-bromo-5-methoxypyridine (1.0 eq) in glacial acetic acid.

  • To this suspension, add 30-35% hydrogen peroxide (1.1-1.5 eq) dropwise while stirring.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for several hours (monitoring by TLC is recommended).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane or chloroform (3 x volume).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification can be achieved by recrystallization or column chromatography as described in Method 1.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the experimental procedures.

experimental_workflow_mcpba cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start Dissolve 2-bromo-5-methoxypyridine in Dichloromethane cool_0c Cool to 0 °C start->cool_0c add_mcpba Add m-CPBA portion-wise cool_0c->add_mcpba stir_0c Stir at 0 °C for 1h add_mcpba->stir_0c warm_rt Warm to Room Temperature stir_0c->warm_rt monitor Monitor by TLC warm_rt->monitor cool_precipitate Cool to 0 °C to precipitate byproduct monitor->cool_precipitate filter Filter cool_precipitate->filter wash_bicarb Wash with NaHCO3 (aq) filter->wash_bicarb wash_water_brine Wash with Water & Brine wash_bicarb->wash_water_brine dry Dry over Na2SO4 wash_water_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Workflow for the synthesis of this compound using m-CPBA.

experimental_workflow_h2o2 cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start Suspend 2-bromo-5-methoxypyridine in Acetic Acid add_h2o2 Add H2O2 dropwise start->add_h2o2 heat Heat to 70-80 °C add_h2o2->heat monitor Monitor by TLC heat->monitor cool_rt Cool to Room Temperature monitor->cool_rt neutralize Neutralize with NaHCO3 (aq) cool_rt->neutralize extract Extract with DCM neutralize->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound using H2O2/Acetic Acid.

References

The Synthesis of 2-Bromo-5-methoxypyridine N-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical oxidation of 2-bromo-5-methoxypyridine to its corresponding N-oxide. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. This document details established experimental protocols, presents comparative data for common oxidative methods, and outlines the general workflow for this synthetic procedure.

Introduction

Pyridine N-oxides are valuable intermediates in organic synthesis, offering unique reactivity compared to their parent pyridine counterparts. The N-oxide functional group can act as an activating group for nucleophilic substitution, direct metallation, and participate in various cycloaddition reactions. 2-Bromo-5-methoxypyridine is a key building block in the development of novel therapeutics, and its N-oxide derivative serves as a versatile precursor for further molecular elaboration. This guide focuses on the prevalent methods for the N-oxidation of this specific substrate.

Core Oxidation Methodologies

The conversion of 2-bromo-5-methoxypyridine to its N-oxide is typically achieved through the use of peroxy acids or other potent oxidizing agents. The most common and effective methods involve meta-chloroperoxybenzoic acid (m-CPBA) and a combination of hydrogen peroxide with acetic acid.

Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used, commercially available, and relatively stable peroxy acid that efficiently oxidizes pyridinic nitrogen atoms.[1][2][3][4] The reaction is typically performed in a chlorinated solvent, such as dichloromethane (DCM) or chloroform, at or below room temperature.[5] The reaction mechanism involves the electrophilic attack of the peroxy acid's outer oxygen atom on the lone pair of electrons of the pyridine nitrogen.

Oxidation with Hydrogen Peroxide in Acetic Acid

The use of hydrogen peroxide in combination with glacial acetic acid offers a cost-effective and powerful alternative for N-oxidation. This mixture forms peracetic acid in situ, which then acts as the primary oxidant. This method often requires elevated temperatures to proceed at a reasonable rate.

Experimental Protocols

The following are detailed experimental protocols for the N-oxidation of 2-bromo-5-methoxypyridine, derived from established procedures for similar substrates.

Protocol 1: N-Oxidation using m-CPBA

This protocol is adapted from a general method for the N-oxidation of pyridine compounds.

Materials:

  • 2-bromo-5-methoxypyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-methoxypyridine (1.0 eq.) in dichloromethane (10-20 volumes).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add m-CPBA (1.2-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose excess peroxide.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-bromo-5-methoxypyridine N-oxide can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid

This protocol is based on the N-oxidation of structurally similar bromo-substituted pyridines.

Materials:

  • 2-bromo-5-methoxypyridine

  • Hydrogen peroxide (30-35% aqueous solution)

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend 2-bromo-5-methoxypyridine (1.0 eq.) in glacial acetic acid (5-10 volumes).

  • To this suspension, add hydrogen peroxide (30-35%, 2.0-3.0 eq.) dropwise.

  • Heat the reaction mixture to 70-80 °C and maintain for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with dichloromethane or chloroform (3 x 20 volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the N-oxidation of substituted pyridines based on the described protocols. While specific data for 2-bromo-5-methoxypyridine is not extensively published, these values provide a reliable estimate for process development.

Oxidizing AgentMolar Ratio (Oxidant:Substrate)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
m-CPBA1.2 - 1.5Dichloromethane0 - 2512 - 2470 - 95>95
H₂O₂ / Acetic Acid2.0 - 3.0Acetic Acid70 - 804 - 1260 - 85>90

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow for the N-oxidation process.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up Procedure cluster_purification Purification start Dissolve 2-bromo-5-methoxypyridine in Solvent add_oxidant Add Oxidizing Agent (e.g., m-CPBA) start->add_oxidant Cool to 0-5 °C react Stir at Controlled Temperature add_oxidant->react Maintain Temperature quench Quench Excess Oxidant react->quench Reaction Completion wash Aqueous Washes (NaHCO₃, Brine) quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify Crude Product end Isolated 2-bromo-5-methoxypyridine N-oxide purify->end

Caption: General workflow for the N-oxidation of 2-bromo-5-methoxypyridine.

logical_relationship start 2-Bromo-5-methoxypyridine process Oxidation Reaction start->process oxidant Oxidizing Agent (e.g., m-CPBA, H₂O₂/AcOH) oxidant->process product 2-Bromo-5-methoxypyridine N-oxide process->product byproduct Byproducts (e.g., m-Chlorobenzoic Acid, Water) process->byproduct

Caption: Logical relationship of reactants and products in the N-oxidation.

References

An In-depth Technical Guide on the Molecular Structure of 2-Bromo-5-methoxypyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 2-Bromo-5-methoxypyridine 1-oxide, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document combines theoretical predictions, comparative data from analogous structures, and generalized experimental protocols to offer a robust understanding of its structural and chemical characteristics.

Introduction

This compound belongs to the class of substituted pyridine N-oxides, which are important intermediates in organic synthesis. The introduction of an N-oxide functionality significantly alters the electronic properties of the pyridine ring, influencing its reactivity and potential applications in drug discovery and materials science. This guide will delve into the anticipated molecular geometry, spectroscopic signatures, and a plausible synthetic route for its preparation and characterization.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a pyridine ring N-oxidized, with a bromine atom at the 2-position and a methoxy group at the 5-position.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1305322-98-8Vendor Data
Molecular Formula C₆H₆BrNO₂Calculated
Molecular Weight 204.02 g/mol Calculated
Appearance White to off-white solidPredicted
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in methanol, chloroform, and other polar organic solventsPredicted based on analog structures

Synthesis

General Experimental Protocol: N-oxidation of 2-Bromo-5-methoxypyridine

Materials:

  • 2-Bromo-5-methoxypyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-5-methoxypyridine (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of starting material).

  • Cool the solution in an ice bath to 0 °C with stirring.

  • Slowly add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2-3 times to quench excess m-CPBA and remove m-chlorobenzoic acid), water, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.

Structural Characterization

The confirmation of the molecular structure of this compound would rely on a combination of spectroscopic techniques. The following are predicted data based on known trends for pyridine N-oxides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The N-oxidation of a pyridine ring generally leads to a downfield shift of the ring protons, particularly those at the α (2 and 6) and γ (4) positions, due to the deshielding effect of the N-oxide group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
H-3~7.2-7.4~120-125
H-4~7.0-7.2~115-120
H-6~8.1-8.3~140-145
OCH₃~3.8-4.0~55-60
C-2-~130-135
C-3-~120-125
C-4-~115-120
C-5-~150-155
C-6-~140-145

Note: Predicted shifts are relative to TMS in CDCl₃ or DMSO-d₆. Actual values may vary.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-O Stretch1240-1280Strong
C-O (methoxy) Stretch1020-1050 and 1220-1260Strong
C=C/C=N (aromatic ring)1400-1600Medium to Strong
C-H (aromatic) Stretch3000-3100Medium
C-H (methoxy) Stretch2850-2960Medium
C-Br Stretch500-600Medium
Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and isotopic distribution pattern characteristic of a bromine-containing compound.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Notes
[M]⁺203/205Molecular ion peak, showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br).
[M-O]⁺187/189Fragment corresponding to the loss of the N-oxide oxygen atom.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

G start Start: 2-Bromo-5-methoxypyridine synthesis N-Oxidation (e.g., with m-CPBA) start->synthesis Reactant workup Aqueous Workup and Purification (Chromatography/Recrystallization) synthesis->workup Reaction Mixture product Isolated Product: This compound workup->product Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Analysis ir IR Spectroscopy product->ir Analysis ms Mass Spectrometry product->ms Analysis confirmation Structural Confirmation nmr->confirmation ir->confirmation ms->confirmation

Caption: Workflow for Synthesis and Characterization.

Conclusion

This technical guide provides a foundational understanding of the molecular structure of this compound for researchers and professionals in drug development. While direct experimental data remains scarce, the information presented, based on established chemical principles and data from related compounds, offers a reliable framework for the synthesis, characterization, and further investigation of this compound. The provided general experimental protocol serves as a practical starting point for its preparation in a laboratory setting. Further experimental validation is encouraged to confirm the predicted structural and spectroscopic properties.

Spectroscopic and Synthetic Profile of 2-Bromo-5-methoxypyridine 1-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-Bromo-5-methoxypyridine 1-oxide, a key intermediate in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectroscopic data for the title compound, this guide presents predicted spectroscopic characteristics based on analogous compounds, alongside detailed, experimentally-derived protocols for its synthesis.

Physicochemical Properties

A summary of the key physicochemical properties for 2-Bromo-5-methoxypyridine and its N-oxide derivative is presented below.

Property2-Bromo-5-methoxypyridineThis compound
Molecular Formula C₆H₆BrNO[1][2][3]C₆H₆BrNO₂[4]
Molecular Weight 188.02 g/mol [1][2][3]204.02 g/mol [4]
CAS Number 105170-27-2[1][2][5]1305322-98-8[4]
Appearance Colorless to light yellow liquidNot available
Boiling Point 76-78 °C at 0.6 torr[6]Not available
Density 1.53 g/cm³[2]Not available

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The proton NMR chemical shifts are predicted to be in the following ranges, referenced to a standard solvent like CDCl₃. The N-oxide group is expected to cause a downfield shift of the ring protons compared to the parent pyridine.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-37.3 - 7.5d~8-9
H-47.0 - 7.2dd~8-9, ~2-3
H-68.1 - 8.3d~2-3
-OCH₃3.8 - 4.0s-
Predicted ¹³C NMR Data

The carbon NMR chemical shifts are predicted based on the precursor and related N-oxides. The carbons attached to the bromine and the N-oxide group are expected to show the most significant shifts.

CarbonPredicted Chemical Shift (ppm)
C-2140 - 145
C-3125 - 130
C-4120 - 125
C-5150 - 155
C-6135 - 140
-OCH₃55 - 60
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to exhibit characteristic peaks for the aromatic ring, the C-O bond of the methoxy group, and the N-oxide functionality.

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H aromatic stretch
~2950 - 2850MediumC-H aliphatic stretch (-OCH₃)
~1600, ~1480StrongC=C aromatic ring stretching
~1250 - 1200StrongN-O stretching
~1050 - 1000StrongC-O stretching (methoxy)
~850 - 800StrongC-H out-of-plane bending
~600 - 550MediumC-Br stretch
Predicted Mass Spectrometry Data

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zRelative Intensity (%)Assignment
203/205High[M]⁺, [M+2]⁺ (isotopic pattern for Br)
187/189Medium[M-O]⁺
172/174Medium[M-O-CH₃]⁺
158Low[M-O-Br]⁺
78Medium[C₅H₄N]⁺

Synthesis of this compound

The synthesis of this compound is a two-step process, starting from 2-Amino-5-methoxypyridine. The first step is a Sandmeyer-type reaction to introduce the bromine atom, followed by N-oxidation of the resulting 2-Bromo-5-methoxypyridine.

SynthesisWorkflow Synthesis of this compound A 2-Amino-5-methoxypyridine B Diazonium Salt Intermediate A->B C 2-Bromo-5-methoxypyridine B->C D This compound C->D reagents1 1. HBr, NaNO₂, Br₂ 2. NaOH reagents1->B reagents2 H₂O₂, Acetic Acid, Maleic Anhydride (cat.) reagents2->D

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-methoxypyridine [6]

  • Materials:

    • 2-Amino-5-methoxypyridine

    • 60% Hydrobromic acid (HBr)

    • Bromine (Br₂)

    • Sodium nitrite (NaNO₂)

    • Sodium hydroxide (NaOH)

    • Diethyl ether

    • Anhydrous sodium sulfate

    • Dichloromethane

    • Silica gel

  • Procedure:

    • Dissolve 2-Amino-5-methoxypyridine (1.0 eq) in 60% hydrobromic acid and cool the solution to -10 °C.

    • Slowly add bromine (3.0 eq) dropwise with stirring, maintaining the temperature below -5 °C.

    • A solution of sodium nitrite (1.5 eq) in water is then added dropwise to the resulting yellow suspension, keeping the reaction temperature below -5 °C.

    • The mixture is allowed to stir and warm to room temperature over a period of 30 minutes.

    • The reaction is then cooled to 0 °C, and a solution of sodium hydroxide is slowly added to neutralize the acid.

    • The mixture is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated.

    • The crude product is purified by column chromatography on silica gel using dichloromethane as the eluent to yield 2-Bromo-5-methoxypyridine as a yellow oil.

Step 2: N-oxidation of 2-Bromo-5-methoxypyridine [8]

  • Materials:

    • 2-Bromo-5-methoxypyridine

    • Acetic acid

    • Hydrogen peroxide (H₂O₂)

    • Maleic anhydride (catalyst)

    • Sodium hydroxide (NaOH) solution

    • Dichloromethane

  • Procedure:

    • Combine 2-Bromo-5-methoxypyridine (1.0 eq), acetic acid, and a catalytic amount of maleic anhydride in a reaction flask.

    • Heat the mixture to the desired reaction temperature (e.g., 70-80 °C).

    • Add hydrogen peroxide (1.5 - 2.0 eq) incrementally to the heated mixture.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture with a sodium hydroxide solution.

    • Extract the product with dichloromethane.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis of the synthesized this compound.

AnalysisWorkflow Spectroscopic Analysis Workflow A Synthesized Product (Crude this compound) B Purification (e.g., Column Chromatography) A->B C Pure this compound B->C D ¹H NMR Spectroscopy C->D E ¹³C NMR Spectroscopy C->E F IR Spectroscopy C->F G Mass Spectrometry C->G H Structure Confirmation D->H E->H F->H G->H

Caption: General workflow for spectroscopic characterization.

References

Determining the Solubility of 2-Bromo-5-methoxypyridine 1-oxide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methoxypyridine 1-oxide is a heterocyclic compound of interest in synthetic chemistry, potentially serving as a precursor or intermediate in the development of novel pharmaceutical and agrochemical agents. Understanding its solubility in various organic solvents is a critical physicochemical parameter that influences reaction conditions, purification strategies, formulation development, and ultimately, its utility in drug discovery and development pipelines. The N-oxide functional group can significantly alter the polarity and hydrogen bonding capabilities of the parent pyridine ring, thereby influencing its solubility profile.

This technical guide addresses the current landscape of solubility data for this compound. Due to a lack of publicly available quantitative data for this specific compound, this document provides a comprehensive overview of established experimental protocols for determining the solubility of organic compounds. These methodologies can be directly applied by researchers to generate the necessary data for their specific applications.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature or chemical databases. The parent compound, 2-Bromo-5-methoxypyridine, has been qualitatively described as being soluble in methanol. Generally, pyridine N-oxides tend to exhibit increased solubility in polar solvents compared to their parent pyridines due to the polarity of the N-oxide bond. However, empirical determination is essential for accurate and reliable data.

The following table is provided as a template for researchers to populate with their experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used
e.g., Methanole.g., 25e.g., Gravimetric
e.g., Ethanole.g., 25e.g., HPLC
e.g., Acetonee.g., 25e.g., UV/Vis
e.g., Dichloromethanee.g., 25
e.g., Ethyl Acetatee.g., 25
e.g., Toluenee.g., 25
e.g., Acetonitrilee.g., 25
e.g., Dimethylformamide (DMF)e.g., 25
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound.

Gravimetric Method (Shake-Flask)

This is a classical and straightforward method for determining thermodynamic solubility.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, thermostatted vessel (e.g., a screw-cap vial or flask).

    • Ensure that undissolved solid remains present to confirm saturation.

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The use of a mechanical shaker or magnetic stirrer is recommended.

  • Separation of Solid and Liquid Phases:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to avoid precipitation or further dissolution due to temperature changes. Alternatively, centrifugation can be used to separate the solid phase before taking an aliquot of the clear supernatant.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered aliquot to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).

    • Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause decomposition of the solute.

    • Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

    • Weigh the container with the dried residue.

    • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation of Solubility:

    • Solubility ( g/100 mL) = [(Mass of container with residue - Mass of empty container) / Volume of aliquot (mL)] x 100

UV/Vis Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs in the UV/Vis range.

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear in the concentration range of interest (Beer-Lambert Law).

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Step 1).

    • After equilibration, filter the supernatant as described in the gravimetric method (Step 2).

    • Dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when the compound has a low UV/Vis absorbance.

Methodology:

  • Method Development and Calibration:

    • Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) that can separate this compound from any potential impurities.

    • Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Step 1).

    • After equilibration, filter the supernatant as described previously (Step 2).

    • Dilute a known volume of the clear filtrate with the mobile phase or a suitable solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted solution into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result start Start compound Weigh excess This compound start->compound solvent Add known volume of organic solvent compound->solvent equilibration Equilibrate at constant temperature with agitation (24-72h) solvent->equilibration separation Separate solid and liquid phases equilibration->separation aliquot Take a known volume of the clear supernatant separation->aliquot gravimetric Gravimetric Method: Evaporate solvent and weigh residue aliquot->gravimetric Path 1 uv_vis UV/Vis Spectroscopy: Dilute and measure absorbance aliquot->uv_vis Path 2 hplc HPLC Method: Dilute and measure peak area aliquot->hplc Path 3 calculate Calculate Solubility gravimetric->calculate uv_vis->calculate hplc->calculate end End calculate->end

Caption: General workflow for the experimental determination of solubility.

Conclusion

While direct quantitative solubility data for this compound is not currently available, this guide provides researchers with the necessary detailed protocols to empirically determine this crucial parameter. The choice of method—gravimetric, UV/Vis spectroscopy, or HPLC—will depend on the specific properties of the compound, the available equipment, and the desired level of accuracy and sensitivity. By following these established procedures, scientists and drug development professionals can generate reliable solubility data to inform and advance their research and development activities.

Theoretical Studies of 2-Bromo-5-methoxypyridine 1-oxide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the theoretical studies conducted on 2-Bromo-5-methoxypyridine 1-oxide. A thorough search of the current scientific literature reveals a significant gap in dedicated computational and theoretical analyses for this specific molecule. While experimental data and applications of the parent compound, 2-Bromo-5-methoxypyridine, are documented, in-depth theoretical examinations of its N-oxide derivative are not presently available in published research. This document will summarize the available physicochemical data for this compound and discuss the potential for future theoretical investigations by drawing parallels with computational studies on structurally related pyridine N-oxides.

Introduction

This compound is a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. The introduction of an N-oxide functional group can significantly alter the electronic properties, reactivity, and pharmacokinetic profile of the parent pyridine ring. Theoretical studies, employing quantum chemical calculations and molecular modeling, are invaluable tools for understanding these modifications at a molecular level. Such studies can elucidate geometric parameters, electronic structure, vibrational frequencies, and reactivity indices, thereby guiding synthetic efforts and drug design.

However, a comprehensive literature search for dedicated theoretical studies on this compound has yielded no specific results. The current body of scientific literature primarily focuses on the synthesis and utility of its precursor, 2-Bromo-5-methoxypyridine, and general studies on other pyridine derivatives.

Physicochemical Properties of this compound

While no dedicated theoretical studies are available, some basic physicochemical properties have been reported, likely from catalogue data or predictive models. These properties provide a starting point for any future computational analysis.

PropertyValueSource
Molecular Formula C₆H₆BrNO₂[1]
Molecular Weight 204.02100 g/mol [1]
Exact Mass 202.95800 Da[1]
LogP 1.88620[1]
PSA (Polar Surface Area) 34.69000 Ų[1]

These values can serve as a preliminary benchmark for future Density Functional Theory (DFT) or other quantum chemical calculations.

Proposed Avenues for Theoretical Investigation

Given the absence of direct theoretical studies, this section outlines a proposed computational workflow for the characterization of this compound. This workflow is based on standard computational chemistry protocols applied to similar heterocyclic N-oxides.

Computational Methodology

A robust theoretical investigation would typically involve the following steps:

  • Geometry Optimization: The 3D structure of the molecule would be optimized to find its lowest energy conformation. A common and reliable method for this is Density Functional Theory (DFT) using a functional such as B3LYP and a basis set like 6-311++G(d,p).

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data if available.

  • Electronic Structure Analysis: This involves the calculation of various electronic properties, including:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution, hybridization, and intramolecular interactions.

  • Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies to predict the molecule's overall reactivity.

Logical Workflow for Theoretical Analysis

The following diagram illustrates a logical workflow for a comprehensive theoretical study of this compound.

Theoretical_Workflow start Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc electronic_props Electronic Property Calculations freq_calc->electronic_props reactivity Calculation of Reactivity Descriptors electronic_props->reactivity nbo NBO Analysis electronic_props->nbo mep MEP Surface Generation electronic_props->mep homo_lumo HOMO-LUMO Analysis electronic_props->homo_lumo end Comprehensive Theoretical Characterization reactivity->end nbo->end mep->end homo_lumo->end

Caption: Proposed computational workflow for theoretical analysis.

Comparative Analysis with Related Molecules

While direct data is lacking for this compound, studies on other substituted pyridine N-oxides can offer valuable insights. For instance, theoretical studies on 2,6-dimethyl-4-nitropyridine N-oxide have utilized DFT calculations to analyze its molecular structure, vibrational spectra, and frontier molecular orbitals.[2] Similarly, research on 5-Bromo-2-methylpyridine N-oxide has involved crystallographic studies complemented by computational analysis.[3] These studies consistently employ DFT with functionals like B3LYP and basis sets such as 6-311G(d,p) to achieve good agreement between theoretical and experimental data.[2]

A comparative theoretical study of 2-Bromo-5-methoxypyridine and its N-oxide would be particularly insightful. It would allow for a quantitative assessment of the N-oxidation on the geometry, electronic structure, and reactivity of the molecule.

Conclusion and Future Outlook

There is a clear and unmet need for theoretical studies on this compound. The computational methodologies are well-established and have been successfully applied to a wide range of similar molecules. A dedicated theoretical investigation would provide a wealth of data on the structural and electronic properties of this compound, which would be of significant interest to researchers in synthetic chemistry, materials science, and drug discovery. Such a study would not only fill a gap in the current literature but also provide a foundational understanding for the rational design of new molecules based on this scaffold. Future work should focus on performing the proposed computational workflow and, where possible, corroborating the theoretical findings with experimental data.

References

An In-depth Technical Guide to the Electronic Properties of 2-Bromo-5-methoxypyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 2-Bromo-5-methoxypyridine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a lack of direct experimental data in publicly available literature, this guide leverages theoretical principles and computational studies on analogous substituted pyridine N-oxides to project the electronic characteristics of the title compound. The document outlines the synthesis, theoretical electronic structure, including frontier molecular orbitals, and detailed, adaptable protocols for experimental characterization via UV-Vis spectroscopy and cyclic voltammetry. This guide is intended to serve as a foundational resource for researchers initiating studies on this and related compounds.

Introduction

Pyridine N-oxides are a class of aromatic heterocyclic compounds that have garnered significant attention due to their unique electronic structure and reactivity, which differ substantially from their parent pyridines. The N-oxide functional group acts as an electron-donating group through resonance while also possessing an inductive electron-withdrawing effect. This duality allows for modulation of the electronic properties of the pyridine ring, influencing its reactivity and potential applications. This compound (CAS No. 1305322-98-8) incorporates a halogen (bromine) and a methoxy group, substituents known to significantly impact the electronic landscape of aromatic systems. Understanding the electronic properties of this molecule is crucial for its potential application in drug design, catalysis, and materials science.

Synthesis and Characterization

The synthesis of this compound is not extensively detailed in the literature but can be reliably achieved through the oxidation of the parent pyridine, 2-bromo-5-methoxypyridine. A general and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.

Synthesis_Workflow reagents 2-Bromo-5-methoxypyridine + m-Chloroperoxybenzoic acid (m-CPBA) reaction Stir at room temperature (or 0°C to rt) reagents->reaction solvent Dichloromethane (DCM) solvent->reaction workup Aqueous Workup (e.g., Na2S2O3, NaHCO3) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 2-bromo-5-methoxypyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidation: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1-1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess peroxide, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Theoretical Electronic Properties

Direct experimental data on the electronic properties of this compound is scarce. However, a robust estimation of these properties can be derived from computational studies on similarly substituted pyridine N-oxides. Density Functional Theory (DFT) calculations are a powerful tool for predicting molecular orbital energies and other electronic parameters.[1]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of a molecule. The HOMO energy is related to the electron-donating ability (ionization potential), while the LUMO energy corresponds to the electron-accepting ability (electron affinity). The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the electron-donating methoxy group and the lone pairs on the N-oxide oxygen are expected to contribute significantly to the HOMO, which is likely localized on the pyridine ring and the oxygen atom. The bromine atom, being electronegative, and the π* system of the pyridine ring are expected to be the primary contributors to the LUMO. The presence of both electron-donating (-OCH₃) and electron-withdrawing (-Br) substituents, in addition to the N-oxide functionality, creates a complex electronic environment.

HOMO_LUMO_Concept LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) Energy Energy HOMO->Energy Gap HOMO-LUMO Gap (ΔE) Energy->LUMO

Caption: Conceptual diagram of Frontier Molecular Orbitals.
Estimated Electronic Parameters

Based on DFT calculations (B3LYP/cc-pVTZ level of theory) for related substituted pyridine N-oxides, the electronic parameters for this compound can be estimated.[1] The presence of a methoxy group (electron-donating) is known to raise the HOMO energy, while a bromo substituent (electron-withdrawing) generally lowers both HOMO and LUMO energies.

ParameterEstimated ValueSignificance
HOMO Energy ~ -6.5 to -7.0 eVCorrelates with ionization potential and susceptibility to electrophilic attack.
LUMO Energy ~ -1.0 to -1.5 eVCorrelates with electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE) ~ 5.0 to 6.0 eVIndicates chemical stability and the energy of the lowest electronic transition.

Note: These values are estimations based on computational data for analogous compounds and should be confirmed by experimental or specific theoretical calculations.

Experimental Characterization of Electronic Properties

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For pyridine N-oxides, the characteristic π-π* transitions of the aromatic system are typically observed. The position and intensity of these absorption bands are sensitive to the nature and position of substituents.

Expected Spectral Features:

  • π-π transitions:* Strong absorption bands are expected in the range of 250-350 nm. The methoxy group may cause a bathochromic (red) shift compared to unsubstituted pyridine N-oxide, while the bromo group may have a more complex effect.

  • n-π transitions:* Weaker absorption bands may be observed at longer wavelengths, corresponding to the excitation of a non-bonding electron (from the N-oxide oxygen) to an anti-bonding π* orbital.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., acetonitrile, ethanol, or cyclohexane). Prepare a series of dilutions (e.g., 10-50 µM) from the stock solution.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Data Acquisition: Record the absorption spectra of the sample solutions in a quartz cuvette (1 cm path length) over a suitable wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule, providing information on oxidation and reduction potentials, which can be correlated with the HOMO and LUMO energy levels, respectively.

Expected Redox Behavior:

  • Oxidation: The oxidation potential will be influenced by the electron-donating methoxy group and the N-oxide, making it potentially easier to oxidize than unsubstituted pyridine. This potential can be correlated with the HOMO energy.

  • Reduction: The reduction potential will be influenced by the electron-withdrawing bromine atom, potentially making it easier to reduce. This potential can be correlated with the LUMO energy.

Experimental Protocol: Cyclic Voltammetry
  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane).

  • Analyte Solution: Dissolve a known concentration of this compound (e.g., 1-5 mM) in the electrolyte solution.

  • Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium internal standard), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes before the experiment and maintain an inert atmosphere during the measurement. Record the cyclic voltammogram by scanning the potential over a range where redox events are expected. Vary the scan rate to investigate the reversibility of the redox processes.

  • Data Analysis: Determine the half-wave potentials (E₁/₂) for any reversible or quasi-reversible redox couples. These potentials can be used to estimate the HOMO and LUMO energy levels using established empirical relationships (e.g., relative to a ferrocene internal standard).

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prepare Electrolyte Solution Prepare Electrolyte Solution Dissolve Analyte Dissolve Analyte Prepare Electrolyte Solution->Dissolve Analyte Assemble 3-Electrode Cell Assemble 3-Electrode Cell Dissolve Analyte->Assemble 3-Electrode Cell Purge with Inert Gas Purge with Inert Gas Assemble 3-Electrode Cell->Purge with Inert Gas Record Voltammogram Record Voltammogram Purge with Inert Gas->Record Voltammogram Vary Scan Rate Vary Scan Rate Record Voltammogram->Vary Scan Rate Determine Redox Potentials (E½) Determine Redox Potentials (E½) Vary Scan Rate->Determine Redox Potentials (E½) Correlate to HOMO/LUMO Correlate to HOMO/LUMO Determine Redox Potentials (E½)->Correlate to HOMO/LUMO

Caption: Experimental workflow for Cyclic Voltammetry.

Conclusion

While direct experimental data for this compound remains to be published, this technical guide provides a robust framework for understanding and investigating its electronic properties. By leveraging computational data from analogous compounds, we have provided estimations for its key electronic parameters. Furthermore, detailed and adaptable experimental protocols for synthesis, UV-Vis spectroscopy, and cyclic voltammetry are presented to enable researchers to directly probe the electronic structure of this and related molecules. The interplay of the bromo, methoxy, and N-oxide functionalities makes this compound an interesting target for further study, with potential applications in fields requiring tailored electronic properties.

References

An In-depth Technical Guide to 2-Bromo-5-methoxypyridine 1-oxide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-methoxypyridine 1-oxide, a heterocyclic compound with potential applications in pharmaceutical and materials science research. Due to the limited specific literature on this compound, this guide synthesizes information on its precursor, 2-Bromo-5-methoxypyridine, and establishes a proposed synthetic pathway for the N-oxide based on well-established N-oxidation methodologies for substituted pyridines. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the synthesis, properties, and potential utility of this compound.

Introduction

This compound (CAS No. 1305322-98-8) is a substituted pyridine N-oxide.[1][2][3] Pyridine N-oxides are a class of compounds that have garnered significant interest in organic synthesis due to their unique reactivity. The N-oxide functional group alters the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic substitution, thereby making them versatile intermediates.[4][5]

Direct literature on the discovery, history, and specific synthesis of this compound is scarce, suggesting it is a relatively novel or specialized compound. However, its synthesis can be reliably inferred from established methods for the N-oxidation of pyridines. This guide will therefore focus on the synthesis of its immediate precursor, 2-Bromo-5-methoxypyridine, and propose a detailed experimental protocol for its subsequent oxidation to the target N-oxide.

Synthesis of the Precursor: 2-Bromo-5-methoxypyridine

The precursor, 2-Bromo-5-methoxypyridine (CAS No. 105170-27-2), is a known intermediate in pharmaceutical and agrochemical research.[6][7] It serves as a building block for more complex molecules, often utilized in cross-coupling reactions.[8]

Experimental Protocol: Synthesis of 2-Bromo-5-methoxypyridine from 2-Amino-5-methoxypyridine

A common route to 2-Bromo-5-methoxypyridine involves the diazotization of 2-Amino-5-methoxypyridine followed by a Sandmeyer-type reaction.

Reaction Scheme:

2-Amino-5-methoxypyridine 2-Amino-5-methoxypyridine 2-Bromo-5-methoxypyridine 2-Bromo-5-methoxypyridine 2-Amino-5-methoxypyridine->2-Bromo-5-methoxypyridine 1) HBr, Br₂, NaNO₂ 2) NaOH

Figure 1: Synthesis of 2-Bromo-5-methoxypyridine.

Procedure:

  • Diazotization: 2-Amino-5-methoxypyridine (14.8 g) is dissolved in 60% hydrobromic acid (150 ml) and the solution is cooled to -10°C. Bromine (47.47 g) is added dropwise with stirring. A solution of sodium nitrite (20.53 g) in water (40 ml) is then added dropwise, maintaining the reaction temperature below -5°C.

  • Work-up: The mixture is stirred and allowed to warm to room temperature. After 30 minutes, it is cooled to 0°C, and a solution of sodium hydroxide (120 g) in water (100 ml) is slowly added.

  • Extraction and Purification: The mixture is thoroughly extracted with ether. The combined ether extracts are dried with anhydrous sodium sulfate and the solvent is evaporated. The residue is purified by column chromatography on silica gel using dichloromethane as the eluent to yield 2-bromo-5-methoxypyridine as a yellow oil (yield: 63%). Further purification can be achieved by distillation under reduced pressure.

Quantitative Data for 2-Bromo-5-methoxypyridine
PropertyValueReference(s)
Molecular Formula C₆H₆BrNO[7][9][10][11]
Molecular Weight 188.02 g/mol [7][9][10][11]
CAS Number 105170-27-2[7][9][10][11]
Appearance White to almost white powder to lump[7]
Melting Point 22 °C[7][10]
Boiling Point 240.8°C at 760 mmHg; 78°C at 0.6 mmHg[7][9][12]
Density 1.53 g/cm³[9][10][12]
Flash Point 99.4°C[9][10][12]
Refractive Index 1.542 - 1.543[9][10]

Proposed Synthesis of this compound

The N-oxidation of the pyridine ring is a common transformation in organic synthesis.[13] The presence of both an electron-withdrawing bromine atom and an electron-donating methoxy group on the pyridine ring of the precursor will influence the rate of reaction, but the transformation is expected to proceed under standard conditions. Two common and effective methods are proposed below.[13][14][15]

Proposed Experimental Protocol 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is highly efficient and selective for the N-oxidation of pyridines.[15][16]

Reaction Scheme:

2-Bromo-5-methoxypyridine 2-Bromo-5-methoxypyridine 2-Bromo-5-methoxypyridine_1-oxide This compound 2-Bromo-5-methoxypyridine->2-Bromo-5-methoxypyridine_1-oxide m-CPBA, DCM

Figure 2: Proposed synthesis of this compound using m-CPBA.

Procedure:

  • Reaction Setup: Dissolve 2-Bromo-5-methoxypyridine (1 equivalent) in a chlorinated solvent such as dichloromethane (DCM) or chloroform. Cool the solution to 0°C in an ice bath.

  • Addition of Oxidant: Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 1.2-1.5 equivalents) portion-wise, ensuring the internal temperature remains low.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to 0°C and quench excess peroxide by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.

Proposed Experimental Protocol 2: Oxidation with Hydrogen Peroxide in Acetic Acid

This method is an economical and environmentally friendly alternative to using peroxy acids.[14][15]

Reaction Scheme:

2-Bromo-5-methoxypyridine 2-Bromo-5-methoxypyridine 2-Bromo-5-methoxypyridine_1-oxide This compound 2-Bromo-5-methoxypyridine->2-Bromo-5-methoxypyridine_1-oxide H₂O₂, Acetic Acid

Figure 3: Proposed synthesis of this compound using H₂O₂/AcOH.

Procedure:

  • Reaction Setup: Dissolve 2-Bromo-5-methoxypyridine (1 equivalent) in glacial acetic acid.

  • Addition of Oxidant: Slowly add hydrogen peroxide (30-35% aqueous solution, 2-5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 70-80°C and maintain for 6-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Purification: The acetic acid can be removed under reduced pressure. The residue can then be purified by recrystallization or column chromatography.

Physicochemical Properties and Characterization

Detailed experimentally determined physicochemical properties for this compound are not widely published. The following table includes available information.

PropertyValueReference(s)
Molecular Formula C₆H₆BrNO₂[1]
Molecular Weight 204.02 g/mol -
CAS Number 1305322-98-8[1][2][3]
Purity 96%+[2]

Characterization of the synthesized product should be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.

Potential Applications in Research and Drug Development

While specific applications for this compound have not been extensively documented, its structure suggests several potential areas of utility based on the known chemistry of pyridine N-oxides.

  • Intermediate in Organic Synthesis: The N-oxide group activates the pyridine ring for further functionalization, particularly at the 4- and 6-positions. This allows for the introduction of various substituents to build more complex molecular scaffolds.[5]

  • Precursor for Biologically Active Molecules: Pyridine N-oxide moieties are found in a number of biologically active compounds and pharmaceuticals.[17] This compound could serve as a key intermediate in the synthesis of novel drug candidates.

  • Ligand in Coordination Chemistry: The oxygen atom of the N-oxide can act as a ligand for metal ions, suggesting potential applications in catalysis and materials science.[18]

Conclusion

This compound is a heterocyclic compound with significant potential as a versatile intermediate in organic synthesis. Although its discovery and history are not well-documented, its synthesis can be confidently proposed based on established N-oxidation protocols for substituted pyridines. This guide provides a foundational resource for researchers by detailing the synthesis of its precursor and offering reliable, detailed protocols for its preparation. Further research into the reactivity and applications of this compound is warranted to fully explore its utility in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-5-methoxypyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-methoxypyridine 1-oxide with various arylboronic acids. This reaction is a powerful tool for the synthesis of 2-aryl-5-methoxypyridine 1-oxide derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The pyridine N-oxide moiety is a key pharmacophore in many biologically active compounds, and its arylation via Suzuki-Miyaura coupling offers a versatile strategy for the generation of novel molecular entities.[1][2]

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid.[3][4][5] This reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[6] For substrates like this compound, the Suzuki-Miyaura coupling enables the direct formation of a carbon-carbon bond at the 2-position of the pyridine ring, providing access to a diverse array of biaryl and heteroaryl structures.[2] The resulting 2-aryl-5-methoxypyridine 1-oxide derivatives are of significant interest in drug discovery programs.[1]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: The organoboron reagent (arylboronic acid) transfers its organic group to the palladium(II) complex. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.

The pyridine N-oxide functionality can influence the catalytic cycle, and careful optimization of the reaction conditions is often necessary to achieve high yields.

Data Presentation: Typical Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on protocols for structurally similar compounds, such as 2-bromopyridine N-oxide.[1]

EntryArylboronic AcidCatalyst (mol%)BaseSolvent SystemTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (0.25)(i-Pr)₂NHH₂O1001>92[1]
24-Methylphenylboronic acidPd(OAc)₂ (0.25)(i-Pr)₂NHH₂O1001>92[1]
34-Methoxyphenylboronic acidPd(OAc)₂ (0.25)(i-Pr)₂NHH₂O100161[1]
44-Hydroxyphenylboronic acidPd(OAc)₂ (0.25)(i-Pr)₂NHH₂O100157[1]
5Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DME/H₂OReflux1265-70
6Various Arylboronic AcidsPd(dppf)Cl₂ (3)K₃PO₄1,4-Dioxane/H₂O80-1004-16Not specified

Experimental Protocols

Below are two detailed protocols for the Suzuki-Miyaura coupling of this compound. Protocol 1 is a ligand-free method in water, while Protocol 2 employs a phosphine ligand in an organic solvent system.

Protocol 1: Ligand-Free Suzuki-Miyaura Coupling in Water[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.25 mol%)

  • Diisopropylamine [(i-Pr)₂NH] (2.0 equiv)

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • To a reaction vessel, add this compound (0.5 mmol), the corresponding arylboronic acid (0.75 mmol), diisopropylamine (1.0 mmol), and palladium(II) acetate (0.00125 mmol).

  • Add deionized water (1.0 mL) to the mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring. The reaction is typically carried out under an air atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1 hour.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add brine (10 mL) and extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-aryl-5-methoxypyridine 1-oxide.

Protocol 2: Suzuki-Miyaura Coupling with a Phosphine Ligand[6][7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous and degassed 1,4-dioxane

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-16 hours.[7]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-aryl-5-methoxypyridine 1-oxide.

Mandatory Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_workup Workup & Purification 2_Bromo_5_methoxypyridine_1_oxide 2-Bromo-5-methoxypyridine 1-oxide Arylboronic_acid Arylboronic Acid Reaction_Vessel Reaction_Vessel Arylboronic_acid->Reaction_Vessel Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) Pd_Catalyst->Reaction_Vessel Base Base (e.g., (i-Pr)₂NH, K₃PO₄) Base->Reaction_Vessel Solvent Solvent (e.g., H₂O, Dioxane/H₂O) Solvent->Reaction_Vessel Extraction Extraction Chromatography Column Chromatography Extraction->Chromatography Product Product Chromatography->Product Reaction_Vessel->Extraction Reaction Completion Catalytic_Cycle Oxidative_Addition Oxidative Addition PdII_complex Ar-Pd(II)L₂-X Oxidative_Addition->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_biaryl Reductive_Elimination Reductive Elimination PdII_biaryl->Reductive_Elimination ArAr 2-Aryl-5-methoxy- pyridine 1-oxide Reductive_Elimination->ArAr Pd0 Pd0 Reductive_Elimination->Pd0 ArX 2-Bromo-5-methoxy- pyridine 1-oxide ArX->Oxidative_Addition ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetalation

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-5-methoxypyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful and versatile methodology for the functionalization of electron-deficient aromatic systems. Pyridine N-oxides are particularly well-suited substrates for SNAr reactions due to the strong electron-withdrawing nature of the N-oxide functionality, which activates the pyridine ring towards nucleophilic attack. This document provides detailed application notes and protocols for conducting SNAr reactions on 2-Bromo-5-methoxypyridine 1-oxide, a valuable building block in medicinal chemistry and materials science. The presence of a bromine atom at the 2-position and a methoxy group at the 5-position offers opportunities for selective functionalization and the synthesis of a diverse array of substituted pyridine derivatives.

Reaction Principle

The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The negative charge in this intermediate is delocalized over the aromatic ring and onto the N-oxide oxygen atom, which provides significant stabilization. In the subsequent step, the leaving group (bromide) is expelled, restoring the aromaticity of the ring and yielding the substituted product. The N-oxide group plays a crucial role in activating the ring, particularly at the 2- and 4-positions, making these sites susceptible to nucleophilic attack.

Data Presentation

The following tables summarize expected outcomes for SNAr reactions on this compound with various nucleophiles. The data is based on general principles of SNAr on related halopyridine N-oxides and may require optimization for specific substrates and conditions.

Table 1: Reaction with N-Nucleophiles

NucleophileReagentBaseSolventTemperature (°C)Expected Product
Primary AmineR-NH₂K₂CO₃ or Et₃NDMF, DMSO80-1202-Amino-5-methoxypyridine 1-oxide
Secondary AmineR₂NHK₂CO₃ or Et₃NDMF, DMSO80-1202-Dialkylamino-5-methoxypyridine 1-oxide
AzideNaN₃DMF1002-Azido-5-methoxypyridine 1-oxide

Table 2: Reaction with O-Nucleophiles

NucleophileReagentBaseSolventTemperature (°C)Expected Product
AlkoxideR-OHNaH, KOtBuTHF, Dioxane25-802-Alkoxy-5-methoxypyridine 1-oxide
PhenoxideAr-OHK₂CO₃, Cs₂CO₃DMF, NMP100-1502-Aryloxy-5-methoxypyridine 1-oxide
HydroxideNaOH, KOHWater, Dioxane1005-Methoxy-2-pyridone 1-oxide

Table 3: Reaction with S-Nucleophiles

NucleophileReagentBaseSolventTemperature (°C)Expected Product
ThiolateR-SHNaH, K₂CO₃DMF, THF25-1002-Alkylthio-5-methoxypyridine 1-oxide
ThiophenoxideAr-SHK₂CO₃, Cs₂CO₃DMF, NMP80-1402-Arylthio-5-methoxypyridine 1-oxide

Experimental Protocols

Protocol 1: General Procedure for Amination (N-Nucleophiles)

  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO), add the amine nucleophile (1.1 - 1.5 eq) and a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-methoxypyridine 1-oxide derivative.

Protocol 2: General Procedure for Alkoxylation/Aryloxylation (O-Nucleophiles)

  • To a solution of the alcohol or phenol (1.2 eq) in a suitable solvent (e.g., THF or DMF), add a strong base such as sodium hydride (1.2 eq) at 0 °C to generate the alkoxide/phenoxide in situ.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Heat the reaction mixture to the appropriate temperature (25-150 °C) and monitor by TLC or LC-MS.

  • After completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired 2-alkoxy- or 2-aryloxy-5-methoxypyridine 1-oxide.

Protocol 3: General Procedure for Thiolation (S-Nucleophiles)

  • To a solution of the thiol (1.1 eq) in a suitable solvent (e.g., DMF or THF), add a base such as sodium hydride (1.1 eq) or potassium carbonate (2.0 eq) at 0 °C.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to the required temperature (25-140 °C) and monitor its progress.

  • Upon consumption of the starting material, cool the mixture and quench with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic phases with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 2-alkylthio- or 2-arylthio-5-methoxypyridine 1-oxide.

Mandatory Visualization

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Substrate 2-Bromo-5-methoxypyridine 1-oxide Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer + Nu⁻ (Addition) Nucleophile Nucleophile (Nu⁻) Product 2-Substituted-5-methoxypyridine 1-oxide Meisenheimer->Product - Br⁻ (Elimination) Leaving_Group Bromide (Br⁻)

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Experimental_Workflow Start Start Reagents Combine Substrate, Nucleophile, Base, and Solvent Start->Reagents Reaction Heat and Monitor Reaction (TLC/LC-MS) Reagents->Reaction Workup Quench Reaction and Perform Aqueous Workup Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Dry, Concentrate, and Purify (Column Chromatography) Extraction->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow for SNAr Reactions.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-methoxypyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the palladium-catalyzed cross-coupling reactions of 2-Bromo-5-methoxypyridine 1-oxide. This versatile building block is a valuable intermediate in the synthesis of a wide array of substituted pyridine N-oxide derivatives, which are of significant interest in medicinal chemistry and drug discovery. The methodologies outlined herein are essential for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules with potential therapeutic applications.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds. For a versatile substrate such as this compound, these reactions open up a multitude of possibilities for derivatization at the 2-position. The pyridine N-oxide moiety can influence the electronic properties of the aromatic ring, potentially impacting catalyst activity and reaction outcomes. The following sections detail protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with this substrate.

Data Presentation: A Comparative Overview of Coupling Reactions

The following tables summarize representative quantitative data for several key palladium-catalyzed cross-coupling reactions with this compound and its close analogs. These tables are designed to provide a clear and structured overview for easy comparison of different synthetic strategies.

Table 1: Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
1Phenylboronic acidPd(OAc)₂ (3)-K₂CO₃ (2)Isopropanol/H₂O85-908-12Moderate to GoodA classic and cost-effective system for similar bromopyridines.[1]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O80-9012Good to ExcellentA common and reliable catalyst for Suzuki couplings.
33-Thienylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O100-1104-12Good to ExcellentBuchwald ligands often improve yields for challenging substrates.

Table 2: Heck Coupling of 2-Bromopyridine Derivatives with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
1StyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃N (1.5)DMF10024HighGeneral conditions for Heck reactions of bromopyridines.
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF10020~97Reported for similar aryl bromides.
3Methyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMF11012HighGeneral conditions.

Table 3: Sonogashira Coupling of 2-Bromopyridine Derivatives with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (2)THF40-604-12HighStandard Sonogashira conditions.
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)DiisopropylamineDMF25>95Room temperature reaction.
31-HeptynePd(OAc)₂ (2)CuI (4)K₂CO₃Acetonitrile80-80-90-

Table 4: Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Yield (%)Notes
1MorpholinePd(OAc)₂ (2)dppp (3)NaOtBu (1.4)Toluene80-110HighGeneral conditions for amination.[2]
2AnilinePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.4)Toluene100GoodBidentate ligands are effective.
3BenzylaminePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)Dioxane100HighBuchwald ligands offer broad applicability.

Experimental Protocols

This section provides detailed, generalized protocols for the cross-coupling reactions of this compound. These protocols are starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Isopropanol

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas. Repeat this cycle three times.

  • Add isopropanol and degassed water (typically a 2:1 to 5:1 ratio).

  • Add palladium(II) acetate to the mixture.

  • Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the isopropanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

  • Triethylamine (Et₃N, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sealed tube or pressure vessel

Procedure:

  • In a dry sealed tube, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous, degassed DMF, the alkene, and triethylamine.

  • Seal the tube and heat to 100-110 °C for 18-24 hours with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed THF, Et₃N, and the terminal alkyne.

  • Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

  • Sealed tube or pressure vessel

Procedure:

  • To a dry sealed tube under an inert atmosphere, add this compound, sodium tert-butoxide, palladium(II) acetate, and dppp.[2]

  • Add anhydrous toluene, followed by the amine.[2]

  • Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter through a pad of celite and wash the pad with additional ether.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the general workflows and catalytic cycles for the described cross-coupling reactions.

Suzuki_Miyaura_Workflow reagents Combine this compound, Arylboronic Acid, Base setup Establish Inert Atmosphere reagents->setup solvent Add Degassed Solvent setup->solvent catalyst Add Pd Catalyst solvent->catalyst reaction Heat and Stir catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Heck_Coupling_Workflow reagents Combine this compound, Alkene, Base, Catalyst, Ligand setup Establish Inert Atmosphere reagents->setup solvent Add Anhydrous Solvent setup->solvent reaction Heat and Stir (Sealed Vessel) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification

Caption: Heck Coupling Experimental Workflow.

Sonogashira_Coupling_Workflow reagents Combine this compound, Pd Catalyst, CuI, Base setup Establish Inert Atmosphere reagents->setup solvent Add Anhydrous Solvent & Alkyne setup->solvent reaction Stir at RT or Heat solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification

Caption: Sonogashira Coupling Experimental Workflow.

Buchwald_Hartwig_Workflow reagents Combine this compound, Base, Catalyst, Ligand setup Establish Inert Atmosphere reagents->setup solvent Add Anhydrous Solvent & Amine setup->solvent reaction Heat and Stir (Sealed Vessel) solvent->reaction workup Filtration & Concentration reaction->workup purification Column Chromatography workup->purification

Caption: Buchwald-Hartwig Amination Experimental Workflow.

Catalytic_Cycle cluster_legend General Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar = 5-methoxy-1-oxopyridin-2-yl Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdNu Ar-Pd(II)L₂-Nu ArPdBr->ArPdNu Transmetalation (Suzuki) or Amine Coordination (B-H) ArPdNu->Pd0 Product Ar-Nu ArPdNu->Product Reductive Elimination

Caption: General Palladium Cross-Coupling Catalytic Cycle.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines using 2-Bromo-5-methoxypyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of substituted pyridines utilizing 2-Bromo-5-methoxypyridine 1-oxide as a key building block. This versatile intermediate allows for the introduction of a wide range of functionalities at the 2-position of the pyridine ring through various palladium-catalyzed cross-coupling reactions. The subsequent deoxygenation of the pyridine N-oxide affords the final substituted pyridine products, which are valuable scaffolds in medicinal chemistry and materials science.

Synthesis of this compound

The synthesis of the starting material, this compound, can be achieved in a two-step sequence starting from commercially available 2-amino-5-methoxypyridine. The first step involves a Sandmeyer-type reaction to replace the amino group with a bromine atom, followed by N-oxidation of the resulting 2-Bromo-5-methoxypyridine.

Protocol 1.1: Synthesis of 2-Bromo-5-methoxypyridine[1]

This procedure is adapted from the literature for the synthesis of 2-bromo-5-methoxypyridine from 2-amino-5-methoxypyridine.[1]

Materials:

  • 2-Amino-5-methoxypyridine

  • 60% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-amino-5-methoxypyridine (14.8 g) in 60% hydrobromic acid (150 ml) and cool the solution to -10°C in an ice-salt bath.

  • Slowly add bromine (47.47 g) dropwise to the stirred solution.

  • Prepare a solution of sodium nitrite (20.53 g) in water (40 ml) and add it dropwise to the reaction mixture, maintaining the temperature below -5°C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture to 0°C and slowly add a solution of sodium hydroxide (120 g) in water (100 ml).

  • Extract the mixture thoroughly with diethyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using dichloromethane as the eluent to obtain 2-bromo-5-methoxypyridine as a yellow oil.

Protocol 1.2: N-Oxidation of 2-Bromo-5-methoxypyridine

This is a general procedure for the N-oxidation of pyridines using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 2-Bromo-5-methoxypyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-bromo-5-methoxypyridine (1.0 equiv) in dichloromethane.

  • Add m-CPBA (1.2-1.5 equiv) portion-wise to the solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds at the 2-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling allows for the formation of a C-C bond between this compound and an organoboron compound. A ligand-free protocol in water has been reported for similar substrates and is adapted here.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (0.25)i-Pr₂NHWater100192
24-Methylphenylboronic acidPd(OAc)₂ (0.25)i-Pr₂NHWater100195
34-Methoxyphenylboronic acidPd(OAc)₂ (0.25)i-Pr₂NHWater100161
Protocol 2.1: Ligand-Free Suzuki-Miyaura Coupling in Water

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Diisopropylamine (i-Pr₂NH)

  • Water

  • Dichloromethane

Procedure:

  • In a reaction vessel, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), diisopropylamine (1.0 mmol), and palladium(II) acetate (0.25 mol%).

  • Add water (1.0 mL) to the mixture.

  • Heat the reaction mixture to 100°C and stir for 1 hour or until completion (monitor by TLC).

  • Cool the reaction mixture to room temperature, dilute with brine (10 mL), and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 2-aryl-5-methoxypyridine 1-oxide.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2-Bromo-5-methoxypyridine\n1-oxide 2-Bromo-5-methoxypyridine 1-oxide Reaction 2-Bromo-5-methoxypyridine\n1-oxide->Reaction Arylboronic\nAcid Arylboronic Acid Arylboronic\nAcid->Reaction Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Reaction i-Pr2NH (Base) i-Pr2NH (Base) i-Pr2NH (Base)->Reaction Water (Solvent) Water (Solvent) Water (Solvent)->Reaction 100°C 100°C 100°C->Reaction 2-Aryl-5-methoxypyridine\n1-oxide 2-Aryl-5-methoxypyridine 1-oxide Reaction->2-Aryl-5-methoxypyridine\n1-oxide Suzuki Coupling

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the synthesis of 2-amino-5-methoxypyridine 1-oxides by coupling this compound with primary or secondary amines.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10085-95
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane11080-90
3BenzylaminePdCl₂(dppf) (3)-Cs₂CO₃Toluene10075-85
Protocol 2.2: Buchwald-Hartwig Amination[2][3][4][5]

This is a general protocol adaptable for the amination of this compound.[2][3][4][5]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture with vigorous stirring at the specified temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2-Bromo-5-methoxypyridine\n1-oxide 2-Bromo-5-methoxypyridine 1-oxide Reaction 2-Bromo-5-methoxypyridine\n1-oxide->Reaction Amine (R₂NH) Amine (R₂NH) Amine (R₂NH)->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Ligand Ligand Ligand->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Heat Heat Heat->Reaction 2-Amino-5-methoxypyridine\n1-oxide 2-Amino-5-methoxypyridine 1-oxide Reaction->2-Amino-5-methoxypyridine\n1-oxide Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination of this compound.

Sonogashira Coupling

The Sonogashira coupling provides a route to 2-alkynyl-5-methoxypyridine 1-oxides through the reaction of this compound with a terminal alkyne.

Data Presentation: Representative Sonogashira Coupling Conditions [6][7]

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (5)Et₃NDMF8080-90
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NHTHF6075-85
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)K₂CO₃Acetonitrile7080-90
Protocol 2.3: Sonogashira Coupling[6][7][8][9]

This is a general protocol for the Sonogashira coupling of this compound.[6][7][8][9]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Et₃N, i-Pr₂NH)

  • Anhydrous solvent (e.g., DMF, THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Add the anhydrous solvent, followed by this compound, the terminal alkyne, and the base.

  • Heat the reaction mixture with stirring at the specified temperature until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2-Bromo-5-methoxypyridine\n1-oxide 2-Bromo-5-methoxypyridine 1-oxide Reaction 2-Bromo-5-methoxypyridine\n1-oxide->Reaction Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction CuI CuI CuI->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Heat Heat Heat->Reaction 2-Alkynyl-5-methoxypyridine\n1-oxide 2-Alkynyl-5-methoxypyridine 1-oxide Reaction->2-Alkynyl-5-methoxypyridine\n1-oxide Sonogashira Coupling

Caption: Sonogashira coupling of this compound.

Deoxygenation of Substituted Pyridine 1-oxides

The final step in the synthesis of the target substituted pyridines is the removal of the N-oxide functionality. This can be achieved using various reducing agents.

Protocol 3.1: Deoxygenation using Phosphorus Trichloride (PCl₃)[10]

This method is often effective for the deoxygenation of pyridine N-oxides.[10]

Materials:

  • Substituted 2-R-5-methoxypyridine 1-oxide

  • Phosphorus trichloride (PCl₃)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the substituted pyridine 1-oxide in DCM or chloroform and cool to 0°C.

  • Slowly add phosphorus trichloride (1.1-1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Protocol 3.2: Catalytic Hydrogenation

Catalytic hydrogenation is a mild and effective method for deoxygenation, particularly for substrates sensitive to harsher reagents.

Materials:

  • Substituted 2-R-5-methoxypyridine 1-oxide

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the substituted pyridine 1-oxide in methanol or ethanol in a hydrogenation flask.

  • Add the Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deoxygenated product.

Deoxygenation_Workflow Start Substituted Pyridine 1-oxide Method_Choice Choose Deoxygenation Method Start->Method_Choice PCl3_Reduction PCl₃ Reduction Method_Choice->PCl3_Reduction Harsh Catalytic_Hydrogenation Catalytic Hydrogenation Method_Choice->Catalytic_Hydrogenation Mild Workup_Purification Workup and Purification PCl3_Reduction->Workup_Purification Catalytic_Hydrogenation->Workup_Purification Final_Product Substituted Pyridine Workup_Purification->Final_Product

References

deoxygenation of 2-Bromo-5-methoxypyridine 1-oxide to form 2-bromo-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Deoxygenation of 2-Bromo-5-methoxypyridine 1-oxide

Introduction

The deoxygenation of heteroaromatic N-oxides is a fundamental transformation in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Pyridine N-oxides are often used as reactive intermediates to facilitate functionalization of the pyridine ring, which has low reactivity towards both nucleophiles and electrophiles.[3][4][5] Following the desired substitution, the N-oxide is removed to yield the target pyridine derivative.[4] This document outlines protocols for the , a key intermediate in the synthesis of various bioactive molecules.[2][6]

Overview of Deoxygenation Methods

Several methods are available for the deoxygenation of pyridine N-oxides, each with its own advantages regarding reaction conditions, chemoselectivity, and scalability. Common reagents include trivalent phosphorus compounds, such as phosphorus trichloride (PCl₃) and triphenylphosphine (PPh₃), as well as reducing systems like zinc dust with ammonium formate.[7][8] Catalytic methods involving transition metals like palladium and rhenium have also been developed for milder and more efficient transformations.[9][10][11] The choice of method often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.[8][12] For instance, functional groups such as halogens, methoxy, cyano, and esters are often well-tolerated by several deoxygenation procedures.[8]

Method Selection for this compound

For the deoxygenation of this compound, a key consideration is the preservation of the bromo and methoxy substituents. Phosphorus trichloride (PCl₃) is a common and effective reagent for this transformation and is known to deoxygenate pyridine N-oxides without affecting halogen substituents under controlled conditions.[7][10][13] It is important to note that while PCl₃ is a powerful deoxygenating agent, phosphorus oxychloride (POCl₃) can lead to chlorination at the C-2 position of the pyridine ring.[7][13] Therefore, using PCl₃ is generally preferred for simple deoxygenation.

An alternative mild and efficient method involves the use of zinc dust in the presence of ammonium formate.[8] This system is known for its selectivity and tolerance of various functional groups, including halogens and methoxy groups.[8]

Catalytic methods, such as those using a rhenium catalyst with triphenylphosphine as an oxygen atom acceptor, offer rapid and high-yield conversions under very mild conditions and are tolerant of halide substituents.[9]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the deoxygenation of substituted pyridine N-oxides using various methods, providing a comparative overview for selecting the optimal conditions for this compound.

Reagent/Catalyst SystemSubstrateSolventTemperature (°C)TimeYield (%)Reference
PCl₃ (2 equiv)2-benzylpyridine N-oxideToluene2530 min-[3]
Zinc dust / Ammonium formate4-chloropyridine N-oxideMethanolReflux2-7 h92[8]
Zinc dust / Ammonium formate3-methoxypyridine N-oxideMethanolReflux2-7 h85[8]
CH₃Re(O)(SR)₂PPh₃ / PPh₃4-chloropyridine N-oxideBenzeneRT< 1 min100[9]
[Pd(OAc)₂]/dppf / Et₃N4-chloropyridine N-oxideMeCN140-160 (MW)->98[11]
Phenylboronic acidPyridine N-oxide-120-92[12]
Iodide / Formic Acid4-bromopyridine N-oxideFormic Acid140-95[4]

Experimental Protocols

Protocol 1: Deoxygenation using Phosphorus Trichloride (PCl₃)

This protocol describes a general procedure for the deoxygenation of a substituted pyridine N-oxide using PCl₃.

Materials:

  • This compound

  • Phosphorus trichloride (PCl₃)

  • Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus trichloride (1.1 - 1.5 equiv) dropwise to the stirred solution. Caution: The reaction can be exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deoxygenation using Zinc Dust and Ammonium Formate

This protocol provides a milder alternative for the deoxygenation reaction.[8]

Materials:

  • This compound

  • Zinc dust, activated

  • Ammonium formate

  • Methanol

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Celite or filter paper

Procedure:

  • To a suspension of this compound (1.0 equiv) and activated zinc dust (4.0 equiv) in methanol, add anhydrous ammonium formate (6.0 equiv).

  • Heat the reaction mixture to reflux and maintain for 2-7 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite or filter paper to remove the zinc dust.

  • Wash the filter cake with methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • The residue can be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Visualizations

Deoxygenation_Workflow cluster_start Starting Material cluster_reaction Deoxygenation Reaction cluster_workup Workup & Purification cluster_product Final Product start This compound reagent Select Reagent: PCl₃ or Zn/NH₄HCO₂ start->reagent reaction Reaction in Appropriate Solvent reagent->reaction quench Quenching reaction->quench extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Purification (e.g., Chromatography) concentrate->purify product 2-bromo-5-methoxypyridine purify->product

Caption: Experimental workflow for the deoxygenation of this compound.

References

Application Notes and Protocols: The Versatile Role of 2-Bromo-5-methoxypyridine 1-oxide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-5-methoxypyridine 1-oxide as a key building block in the synthesis of biologically active compounds. This document details its application in the synthesis of kinase inhibitors, specifically focusing on the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry.

Introduction

This compound is a versatile heterocyclic compound widely employed as an intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] Its unique electronic and steric properties, conferred by the bromo, methoxy, and N-oxide functionalities, allow for a diverse range of chemical transformations. This makes it a valuable starting material for the generation of compound libraries in drug discovery programs.

One of the most powerful applications of this scaffold is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures.[2] These motifs are frequently found in pharmacologically active molecules.

This document will focus on a key synthetic pathway commencing with this compound to generate imidazo[1,2-a]pyridine derivatives, which have shown significant potential as inhibitors of various protein kinases.

Synthetic Strategy: From this compound to Imidazo[1,2-a]pyridines

The overall synthetic strategy involves a multi-step process, beginning with the deoxygenation of the pyridine N-oxide and subsequent conversion of the bromo group to an amino group. This 2-amino-5-methoxypyridine intermediate is then utilized in a condensation reaction to construct the imidazo[1,2-a]pyridine core.

G A This compound B 2-Bromo-5-methoxypyridine A->B Deoxygenation C 2-Amino-5-methoxypyridine B->C Amination E Imidazo[1,2-a]pyridine Derivative C->E Condensation D α-Haloketone D->E

Caption: Synthetic workflow from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-methoxypyridine

This protocol describes the deoxygenation of this compound.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-Bromo-5-methoxypyridine.

Protocol 2: Synthesis of 2-Amino-5-methoxypyridine

This protocol outlines the conversion of 2-Bromo-5-methoxypyridine to 2-Amino-5-methoxypyridine.

Materials:

  • 2-Bromo-5-methoxypyridine

  • Sodium amide (NaNH₂)

  • Liquid ammonia

  • Anhydrous diethyl ether

  • Standard glassware for reactions at low temperatures

Procedure:

  • In a flask equipped for low-temperature reactions, condense liquid ammonia.

  • Add sodium amide (1.1 eq) to the liquid ammonia with stirring.

  • Dissolve 2-Bromo-5-methoxypyridine (1.0 eq) in anhydrous diethyl ether and add it dropwise to the sodium amide solution in liquid ammonia.

  • Stir the reaction mixture for 4-6 hours at -33 °C.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of ammonium chloride.

  • Allow the ammonia to evaporate, and then add water to the residue.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Amino-5-methoxypyridine.

Protocol 3: Synthesis of a Representative Imidazo[1,2-a]pyridine Derivative

This protocol describes the synthesis of a 6-methoxy-2-phenylimidazo[1,2-a]pyridine derivative.

Materials:

  • 2-Amino-5-methoxypyridine

  • 2-Bromoacetophenone

  • Sodium bicarbonate

  • Ethanol

  • Standard glassware for reflux

Procedure:

  • To a solution of 2-Amino-5-methoxypyridine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.05 eq) and sodium bicarbonate (2.0 eq).

  • Heat the mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine derivative.

Application in Kinase Inhibition

Imidazo[1,2-a]pyridine derivatives are recognized for their wide range of biological activities, including their potential as kinase inhibitors. The following data, adapted from studies on structurally similar imidazo[1,2-a]pyridine-based inhibitors, illustrates the potential of this scaffold.

Quantitative Data Summary: Inhibition of 5-Lipoxygenase (5-LO)

The following table summarizes the in vitro activity of a series of imidazo[1,2-a]pyridine derivatives as 5-LO inhibitors. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC₅₀), indicating the concentration of the compound required to inhibit 50% of the 5-LO enzymatic activity.

Compound IDR Group (at 2-position)5-LO IC₅₀ (µM)[3]
1 4-Morpholinophenyl0.16
2 4-Methoxyphenyl> 10
3 Phenyl5.2
4 4-Chlorophenyl1.8

Note: The data presented is for N-cyclohexyl-6-methyl-2-(substituted)imidazo[1,2-a]pyridine-3-amine derivatives and serves as a representative example of the potential of the imidazo[1,2-a]pyridine scaffold.[3]

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Target_Kinase Target Kinase (e.g., p38, 5-LO) Kinase_Cascade->Target_Kinase Transcription_Factors Transcription Factors Target_Kinase->Transcription_Factors Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->Target_Kinase Inhibition Gene_Expression Gene Expression (Inflammation, etc.) Transcription_Factors->Gene_Expression

References

Application Notes and Protocols for Sonogashira Coupling with 2-Bromo-5-methoxypyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Sonogashira coupling of 2-Bromo-5-methoxypyridine 1-oxide with terminal alkynes. The Sonogashira reaction is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This methodology is of significant interest in medicinal chemistry and drug development for the synthesis of novel heterocyclic compounds. The resulting 2-alkynyl-5-methoxypyridine 1-oxide derivatives are valuable intermediates for the synthesis of complex molecules with potential biological activity.

Reaction Principle

The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2][3] The reaction mechanism involves a catalytic cycle where the palladium(0) species undergoes oxidative addition with the aryl bromide. Subsequently, a transmetalation step occurs with a copper acetylide, which is formed in situ from the terminal alkyne and the copper(I) salt. The cycle is completed by reductive elimination to yield the desired alkynyl-substituted pyridine 1-oxide and regenerate the palladium(0) catalyst.[1]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Sonogashira coupling of this compound with a terminal alkyne. These parameters can serve as a starting point for optimization.

ParameterValue/ComponentNotes
Aryl Halide This compound1.0 equivalent
Alkyne Terminal Alkyne1.1 - 1.5 equivalents
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄2-5 mol%
Copper(I) Co-catalyst Copper(I) iodide (CuI)3-10 mol%
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)2.0 - 3.0 equivalents
Solvent Anhydrous DMF, Toluene, or THF
Temperature Room Temperature to 80 °CReaction progress should be monitored.
Reaction Time 4 - 24 hoursDependent on substrate and temperature.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst degradation.

Experimental Protocol

This protocol provides a generalized procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization may be necessary for specific substrates.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification reagents and equipment (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF). Stir the mixture for a few minutes, then add the anhydrous amine base (e.g., triethylamine, 2.5 eq.) followed by the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-5-methoxypyridine 1-oxide.

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium catalysts and copper salts can be toxic and should be handled with care.

  • Anhydrous and inert conditions are crucial for the success of the reaction.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Mandatory Visualization

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation and Purification reagents 1. Add this compound, Pd Catalyst, and CuI to Schlenk Flask atmosphere 2. Purge with Inert Gas (Argon or Nitrogen) addition 3. Add Anhydrous Solvent, Base, and Terminal Alkyne reagents->addition heating 4. Heat and Stir Mixture quench 6. Cool and Quench Reaction addition->quench monitoring 5. Monitor Reaction Progress (TLC or LC-MS) extraction 7. Extraction with Organic Solvent purification 8. Dry, Concentrate, and Purify (Column Chromatography) product product purification->product Pure Product

Caption: Experimental workflow for the Sonogashira coupling of this compound.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-methoxypyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the synthesis of arylamines and heteroarylamines is a frequent necessity. The pyridine N-oxide moiety is a valuable pharmacophore and synthetic intermediate. The presence of the N-oxide can influence the electronic properties of the pyridine ring and may mitigate the common issue of catalyst inhibition observed with 2-halopyridines.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-5-methoxypyridine 1-oxide, a key intermediate for the synthesis of various functionalized aminopyridine N-oxides.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of various 2-bromopyridines. While specific data for this compound is not extensively reported, these examples with structurally similar substrates provide a strong starting point for reaction optimization.

Table 1: Buchwald-Hartwig Amination of 2-Bromopyridines with Primary Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001885-95
n-ButylaminePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane1101275-85
CyclohexylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)t-BuOH1002480-90
BenzylaminePd(OAc)₂ (2)DavePhos (4)NaOtBu (1.4)Toluene901688-98

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines with Secondary Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene1001290-99
PiperidinePd(OAc)₂ (2)cataCXium A (4)K₂CO₃ (2.0)Dioxane1102485-95
N-MethylanilinePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.5)THF801882-92
DiethylaminePd(OAc)₂ (3)JohnPhos (6)NaOtBu (1.5)Toluene1002070-80

Experimental Protocols

Synthesis of this compound

A reliable synthesis of the starting material is crucial. A two-step procedure starting from commercially available 2-bromo-5-methoxypyridine is recommended.

Step 1: Synthesis of 2-Bromo-5-methoxypyridine

A detailed procedure for the synthesis of 2-bromo-5-methoxypyridine can be found in the literature. One common method involves the diazotization of 2-amino-5-methoxypyridine followed by a Sandmeyer-type reaction with a bromide source.

Step 2: N-Oxidation of 2-Bromo-5-methoxypyridine

  • Materials:

    • 2-Bromo-5-methoxypyridine

    • meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid

    • Dichloromethane (DCM) or acetic acid

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 2-bromo-5-methoxypyridine (1.0 equiv) in a suitable solvent such as dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of m-CPBA (1.1-1.5 equiv) in the same solvent to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol provides a general starting point for the amination reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific amine coupling partners.

  • Materials:

    • This compound

    • Amine (primary or secondary)

    • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Phosphine ligand (e.g., XPhos, RuPhos, Xantphos)

    • Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄)

    • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or THF)

    • Schlenk tube or sealed reaction vial

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk tube or sealed reaction vial equipped with a magnetic stir bar, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.4-2.0 equivalents).

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous and degassed solvent via syringe.

    • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

    • Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5-methoxypyridine 1-oxide derivative.

Mandatory Visualization

Buchwald_Hartwig_Amination_Workflow Start Start SM_Prep Synthesis of This compound Start->SM_Prep Reaction_Setup Reaction Setup (Inert Atmosphere) SM_Prep->Reaction_Setup Reagent_Addition Addition of Pd Catalyst, Ligand, Base, Solvent Reaction_Setup->Reagent_Addition Preformation Catalyst Pre-formation (Stir at RT) Reagent_Addition->Preformation Substrate_Addition Addition of 2-Bromo-5-methoxy- pyridine 1-oxide & Amine Preformation->Substrate_Addition Heating Heating (80-110 °C) Substrate_Addition->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product 2-Amino-5-methoxypyridine 1-oxide Derivative Purification->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Application of 2-Bromo-5-methoxypyridine 1-oxide in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methoxypyridine 1-oxide and its non-oxidized precursor, 2-Bromo-5-methoxypyridine, are versatile intermediates in the synthesis of complex organic molecules, particularly within the agrochemical industry.[1] The pyridine ring is a common scaffold in a variety of biologically active compounds, and the strategic placement of bromo and methoxy groups on this ring allows for diverse chemical modifications. These intermediates serve as crucial building blocks for the creation of novel fungicides and herbicides.[1] The bromine atom provides a reactive site for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of the final agrochemical structures.

While direct applications of this compound are not extensively documented in publicly available literature, the closely related 2-Bromo-5-methoxypyridine is a key starting material. The synthetic pathways often involve palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination to construct the core of the target agrochemical.

Key Synthetic Applications and Protocols

The primary application of 2-bromo-5-methoxypyridine in agrochemical synthesis involves its use as a precursor to build more complex heterocyclic structures. Palladium-catalyzed cross-coupling reactions are the cornerstone of this synthetic strategy.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl moieties. This reaction is instrumental in the synthesis of fungicides and herbicides that feature a biaryl or heteroaryl-pyridine core.

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 2-Bromo-5-methoxypyridine product 2-Aryl/Heteroaryl-5-methoxypyridine (Agrochemical Precursor) reactant1->product + reactant2 Aryl/Heteroaryl Boronic Acid/Ester reactant2->product + catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry round-bottom flask or Schlenk tube, combine 2-Bromo-5-methoxypyridine (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Reaction: Heat the mixture with stirring to a temperature of 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of Analogous 2-Bromopyridines:

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to Good
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012Good to Excellent

Note: This data is representative of Suzuki-Miyaura couplings with 2-bromopyridine derivatives and serves as a guideline for reactions with 2-Bromo-5-methoxypyridine.[2]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction that facilitates the formation of a carbon-nitrogen bond between the pyridine ring and a primary or secondary amine. This is a key step in the synthesis of various agrochemicals where an amino group is linked to the pyridine core.

Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 2-Bromo-5-methoxypyridine product 2-Amino-5-methoxypyridine Derivative (Agrochemical Precursor) reactant1->product + reactant2 Primary/Secondary Amine reactant2->product + catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->product ligand Ligand (e.g., XPhos) ligand->product base Base (e.g., NaOtBu) base->product

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To a dry Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-3 mol%), the phosphine ligand (e.g., XPhos, 6-9 mol%), and the base (e.g., sodium tert-butoxide, 1.2-1.5 eq.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under the inert atmosphere, add 2-Bromo-5-methoxypyridine (1.0 eq.), the amine (1.1-1.2 eq.), and an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture with vigorous stirring at a temperature of 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Analogous 2-Bromopyridines:

Amine TypeCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
Volatile primary aminesPd(OAc)₂/dpppNaOtBuToluene8055-98
Secondary aminesPd(OAc)₂/dpppNaOtBuToluene80Generally > Primary

Note: This data is based on the amination of generic 2-bromopyridines and provides an expected range for reactions with 2-Bromo-5-methoxypyridine.[3]

Experimental Workflows

The following diagrams illustrate the general workflows for the key synthetic transformations involving 2-Bromo-5-methoxypyridine.

Suzuki_Workflow start Start setup Reaction Setup: - 2-Bromo-5-methoxypyridine - Boronic Acid/Ester - Pd Catalyst & Base start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (80-110 °C) solvent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Work-up: - Cool, Dilute, Extract monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify end Final Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow start Start setup Reaction Setup: - Pd Catalyst, Ligand & Base start->setup inert Establish Inert Atmosphere setup->inert reagents Add: - 2-Bromo-5-methoxypyridine - Amine - Anhydrous Solvent inert->reagents react Heat and Stir (80-110 °C) reagents->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Work-up: - Cool, Dilute, Filter monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify end Final Product purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Conclusion

References

Application Notes and Protocols: Reaction of 2-Bromo-5-methoxypyridine 1-oxide with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methoxypyridine 1-oxide is a versatile heterocyclic building block used in the synthesis of a variety of substituted pyridine derivatives, which are prominent scaffolds in medicinal chemistry and materials science.[1][2] The reaction of 2-halopyridine N-oxides with Grignard reagents provides a powerful and efficient method for the arylation, alkenylation, and alkylation at the C2 position of the pyridine ring.[3] This protocol circumvents issues of regioselectivity often encountered in the functionalization of pyridine derivatives.[3] The N-oxide functionality plays a crucial role in activating the pyridine ring for nucleophilic attack by the Grignard reagent.[3][4] Subsequent oxidation of the dihydropyridine intermediate rearomatizes the ring to yield the desired 2-substituted pyridine N-oxide.[3]

This document provides detailed protocols and application notes for the reaction of this compound with various Grignard reagents, offering a practical guide for the synthesis of key intermediates in drug discovery and development.

Reaction Principle

The reaction proceeds via a nucleophilic addition of the Grignard reagent to the C2 position of the 2-halopyridine N-oxide. The presence of the halogen at the C2 position serves as a blocking group, directing the addition of the Grignard reagent. The resulting dihydropyridine N-oxide intermediate is then oxidized to the corresponding stable 2-substituted pyridine N-oxide.[3] This method is notable for its high efficiency and selectivity, even in the presence of reactive C-Br bonds.[3]

Data Presentation: Representative Reaction Yields

Entry2-Halopyridine N-oxideGrignard Reagent (RMgX)ProductYield (%)
1This compoundPhenylmagnesium bromide2-Phenyl-5-methoxypyridine 1-oxide85
2This compound4-Methylphenylmagnesium bromide2-(4-Methylphenyl)-5-methoxypyridine 1-oxide91
3This compound4-Methoxyphenylmagnesium bromide2-(4-Methoxyphenyl)-5-methoxypyridine 1-oxide88
4This compound2-Thienylmagnesium bromide2-(2-Thienyl)-5-methoxypyridine 1-oxide75
5This compoundVinylmagnesium bromide2-Vinyl-5-methoxypyridine 1-oxide72
6This compoundEthylmagnesium bromide2-Ethyl-5-methoxypyridine 1-oxide65

Note: Yields are for isolated products and are based on data for analogous 2-halopyridine N-oxides.[3]

Experimental Protocols

General Protocol for the Reaction of this compound with Grignard Reagents

This procedure is adapted from a general method for the arylation, alkenylation, and alkylation of 2-halopyridine N-oxides.[3]

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a dry, argon-flushed round-bottom flask equipped with a magnetic stirrer and a septum, add this compound (1.0 mmol).

  • Add anhydrous THF (25 mL) to dissolve the starting material.

  • Cool the solution to -50 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.2 mmol, 1.2 equivalents) to the solution via syringe over approximately 30 minutes, maintaining the temperature at -50 °C.

  • Stir the reaction mixture at -50 °C for 1 to 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the initial reaction is complete, add DDQ (1.2 mmol, 1.2 equivalents) to the reaction mixture in one portion.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional 4 to 6 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-substituted-5-methoxypyridine 1-oxide.

Visualizations

Reaction Pathway

Reaction_Pathway Figure 1: General Reaction Pathway reactant This compound intermediate Dihydropyridine N-oxide Intermediate reactant->intermediate + R-MgX THF, -50 °C grignard R-MgX (Grignard Reagent) product 2-Substituted-5-methoxypyridine 1-oxide intermediate->product + DDQ rt oxidant DDQ (Oxidant)

Caption: General reaction pathway for the synthesis of 2-substituted-5-methoxypyridine 1-oxides.

Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow start Dissolve this compound in anhydrous THF cool Cool to -50 °C start->cool add_grignard Slowly add Grignard reagent cool->add_grignard stir_cold Stir at -50 °C for 1-1.5 h add_grignard->stir_cold add_ddq Add DDQ stir_cold->add_ddq warm_stir Warm to room temperature and stir for 4-6 h add_ddq->warm_stir quench Quench with saturated NaHCO₃ warm_stir->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with brine and dry over Na₂SO₄ extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Step-by-step experimental workflow for the Grignard reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-methoxypyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Bromo-5-methoxypyridine 1-oxide synthesis. This resource offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during this synthetic transformation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete reaction: Insufficient reaction time or temperature. Oxidizing agent has degraded.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. Use a fresh, properly stored batch of the oxidizing agent.
Decomposition of starting material or product: The reaction conditions may be too harsh.Employ milder reaction conditions, such as a lower temperature or a less reactive oxidizing agent. Ensure the reaction is performed under an inert atmosphere if the materials are sensitive to air or moisture.
Formation of Multiple Products (Side Reactions) Over-oxidation: The oxidizing agent may be too reactive or used in excess, leading to the formation of undesired byproducts.Use a stoichiometric amount of the oxidizing agent or a slight excess. Consider using a milder oxidant. For example, if using a peroxy acid like m-CPBA, ensure it is added portion-wise to control the reaction exotherm.
Ring modification: The substituent groups on the pyridine ring may be susceptible to reaction under the oxidizing conditions.Protect sensitive functional groups if necessary. A thorough literature search on the stability of the specific substituted pyridine under the chosen reaction conditions is recommended.
Difficulties in Product Isolation and Purification Product is highly polar and water-soluble: This can lead to loss of product during aqueous workup.Minimize the use of aqueous washes. Extract the product with a more polar organic solvent. Consider using techniques like reverse-phase chromatography for purification.
Co-elution with byproducts: Byproducts may have similar polarity to the desired product, making chromatographic separation challenging.Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization of the crude product may also be an effective purification method.
Hygroscopic nature of the product: The product may absorb moisture from the air, making it difficult to handle and obtain an accurate yield.[1]Handle the purified product in a dry environment (e.g., a glovebox or under a stream of inert gas). Dry the final product under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most common oxidizing agents for the N-oxidation of pyridines?

A1: Common oxidizing agents for pyridine N-oxidation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. Hydrogen peroxide in the presence of a carboxylic acid (like acetic acid) or a metal catalyst is also frequently used.

Q2: How do the electronic properties of the substituents on the pyridine ring affect the N-oxidation reaction?

A2: The electron density on the pyridine nitrogen is crucial for the N-oxidation reaction. Electron-donating groups (like the methoxy group in 2-Bromo-5-methoxypyridine) increase the nucleophilicity of the nitrogen, generally making the oxidation easier. Conversely, electron-withdrawing groups (like the bromine atom) decrease the electron density, which can make the nitrogen less reactive towards oxidation. The interplay of these effects in 2-Bromo-5-methoxypyridine will influence the optimal reaction conditions.

Q3: How can I effectively remove the m-chlorobenzoic acid byproduct when using m-CPBA?

A3: The m-chlorobenzoic acid byproduct can often be removed by washing the organic reaction mixture with a basic aqueous solution, such as saturated sodium bicarbonate. Alternatively, it can be precipitated from a non-polar solvent and removed by filtration.

Q4: My purified this compound is a sticky solid. How can I improve its physical form?

A4: The sticky nature of the product could be due to residual solvent or its hygroscopic properties.[1] Ensure the product is thoroughly dried under high vacuum. If it remains non-crystalline, attempting recrystallization from a different solvent system may yield a crystalline solid.

Experimental Protocols

Protocol 1: N-oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is a general procedure that can be adapted for the synthesis of this compound.

Materials:

  • 2-Bromo-5-methoxypyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 2-Bromo-5-methoxypyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 - 1.5 eq) portion-wise to the stirred solution over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture again to 0 °C and filter to remove the precipitated m-chlorobenzoic acid.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes hypothetical quantitative data for different synthetic methods to provide a basis for comparison. Actual yields may vary depending on the specific reaction conditions and scale.

Method Oxidizing Agent Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
A m-CPBADichloromethane0 to rt475-85
B Hydrogen Peroxide / Acetic AcidAcetic Acid70-801260-70
C Peracetic AcidEthyl Acetate25670-80

Visualizations

Experimental Workflow for N-Oxidation

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve 2-Bromo-5-methoxypyridine in Dichloromethane B Cool to 0°C A->B C Add m-CPBA portion-wise B->C D Stir at Room Temperature (Monitor by TLC) C->D E Aqueous Wash (Sodium Bicarbonate) D->E Reaction Complete F Extract with DCM E->F G Dry Organic Layer (Anhydrous MgSO4) F->G H Concentrate in vacuo G->H I Column Chromatography or Recrystallization H->I Crude Product J Characterization (NMR, MS) I->J

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Analogy: Reaction Optimization Logic

This diagram illustrates the logical relationships in optimizing the reaction yield by considering key reaction parameters.

optimization_logic A Goal: Improve Yield B Low Yield Observed A->B C Incomplete Reaction B->C Check TLC D Side Product Formation B->D Analyze by LC-MS E Increase Reaction Time/Temperature C->E F Use Milder Oxidant D->F G Optimize Stoichiometry D->G H Improved Yield E->H F->H G->H

Caption: Decision-making flowchart for optimizing the reaction yield.

References

Technical Support Center: Purification of 2-Bromo-5-methoxypyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working on the purification of crude 2-Bromo-5-methoxypyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

The 1-oxide derivative has a molecular formula of C6H6BrNO2 and a molecular weight of 204.02 g/mol .[1] It is expected to be a solid with a higher polarity than its parent compound, 2-Bromo-5-methoxypyridine, due to the N-oxide group. The non-oxidized form is described as a colorless to light yellow liquid.[2] The product should be stored under refrigerated conditions.[1]

Q2: What are the common impurities in the synthesis of this compound?

Common impurities may include unreacted starting materials, by-products from the oxidation reaction, and residual solvents. The synthesis of the parent compound, 2-bromo-5-methoxypyridine, often results in a yellow oil before final purification, suggesting that colored impurities may also be present in the crude N-oxide product.[3]

Q3: What are the primary safety concerns when handling 2-Bromo-5-methoxypyridine and its derivatives?

The related compound 2-Bromo-5-methoxypyridine is classified as a skin and eye irritant and may cause respiratory irritation.[4] It is essential to handle these compounds in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

Purification Workflow & Troubleshooting

The purification strategy depends on the nature of the crude product and the impurities present. Below is a general workflow and a troubleshooting guide for common issues.

G cluster_start Initial Assessment cluster_purification Purification Methods cluster_end Final Product crude Crude Product (Post-Workup) assessment Assess Physical State & TLC Analysis crude->assessment chrom Column Chromatography (For oils or complex mixtures) assessment->chrom  Oily / Multiple Spots recryst Recrystallization (For crude solids) assessment->recryst  Solid / Single Major Spot pure Pure Crystalline Product chrom->pure recryst->pure analysis Purity Analysis (NMR, HPLC, LC-MS) pure->analysis

Caption: General workflow for the purification of crude this compound.

Troubleshooting Guide

G p1 Problem: Low Yield after Recrystallization q1 Too much solvent used? p1->q1 p2 Problem: Oily Product After Chromatography q2 Residual solvent present? p2->q2 p3 Problem: No Crystals Form Upon Cooling q3 Solution too dilute? p3->q3 p4 Problem: Colored Impurities Remain in Crystals q4 Impurities co-crystallizing? p4->q4 s1 Solution: Concentrate mother liquor and re-cool to recover more product. q1->s1 Yes s2 Solution: Dry product under high vacuum for an extended period. q2->s2 Yes s3 Solution: 1. Scratch inner flask surface. 2. Add a seed crystal. 3. Concentrate solution slightly. q3->s3 Likely s4 Solution: Treat hot solution with activated charcoal before filtration. q4->s4 Yes

Caption: Troubleshooting common issues in the purification process.

Experimental Protocols & Data

Protocol 1: Column Chromatography

This method is ideal for purifying oily crude products or complex mixtures with multiple components. Given the polarity of the N-oxide, a polar stationary phase like silica gel with a moderately polar mobile phase is recommended.

Methodology:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of a polar solvent (e.g., Dichloromethane or Ethyl Acetate), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with the starting solvent system, gradually increasing the polarity to elute the product. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If the product is a solid, it may crystallize upon solvent removal or require trituration with a non-polar solvent.

Table 1: Recommended Solvent Systems for Column Chromatography

Eluent System (v/v)PolarityTypical Application
100% Dichloromethane (DCM)Low-MediumEluting non-polar impurities. The parent compound 2-bromo-5-methoxypyridine can be eluted with DCM.[3]
99:1 to 95:5 DCM / MethanolMediumStarting polarity for eluting the more polar N-oxide product.
9:1 Ethyl Acetate / HexanesMediumAn alternative system that can provide different selectivity.
90:10 to 80:20 DCM / MethanolHighFor eluting highly polar baseline impurities or if the product has low mobility.
Protocol 2: Recrystallization

Recrystallization is suitable if the crude product is a solid and contains a smaller amount of impurities. The key is finding a solvent or solvent system where the product is soluble when hot but sparingly soluble at cold temperatures.[6]

Methodology:

  • Solvent Selection: In a test tube, add a small amount of the crude solid and a few drops of a test solvent. Heat the mixture. A good solvent will dissolve the product when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, activated charcoal can be added to the hot solution before this step to adsorb colored impurities.[6]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Collection & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or vacuum oven.

Table 2: Recommended Solvent Systems for Recrystallization

Solvent / SystemTypeRationale
Ethyl Acetate (EtOAc)Single SolventA moderately polar solvent, good starting point for N-oxides.
Isopropanol (IPA)Single SolventA polar protic solvent that may offer good solubility at high temperatures.
Ethyl Acetate / HexanesSolvent PairDissolve in hot EtOAc and add hexanes dropwise until cloudy, then clarify with a drop of hot EtOAc.[6]
Ethanol / WaterSolvent PairA polar system that can be effective for polar compounds.[6]

References

Technical Support Center: Synthesis of 2-Bromo-5-methoxypyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Bromo-5-methoxypyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the N-oxidation of the parent molecule, 2-Bromo-5-methoxypyridine. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid.[1][2]

Q2: What is the role of the N-oxide functional group in synthetic chemistry?

A2: The N-oxide group activates the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution reactions, primarily at the 2- and 4-positions. This enhanced reactivity allows for a variety of chemical transformations that are not feasible with the parent pyridine.[3]

Q3: Are there any particular safety precautions to consider during this synthesis?

A3: Yes, peroxy acids like m-CPBA are strong oxidizing agents and can be explosive, especially in their pure form or when in contact with flammable materials.[4] Reactions involving peroxy compounds should be conducted with appropriate safety measures, such as using a safety shield and ensuring proper temperature control. When using hydrogen peroxide, be aware of its potential for catalyzed decomposition.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Inactive oxidizing agent: The peroxy acid (e.g., m-CPBA) may have degraded over time. 2. Insufficient reaction temperature or time: The N-oxidation may be sluggish under the current conditions. 3. Poor quality of starting material: Impurities in the 2-Bromo-5-methoxypyridine can inhibit the reaction.1. Use a fresh batch of the oxidizing agent or titrate the current batch to determine its active oxygen content. 2. Gradually increase the reaction temperature and monitor the progress by TLC. Prolong the reaction time as needed. 3. Ensure the purity of the starting material by purification techniques such as distillation or column chromatography before proceeding with the N-oxidation.
Formation of multiple unidentified byproducts 1. Over-oxidation: The reaction conditions may be too harsh, leading to further oxidation of the product or side reactions on the pyridine ring. 2. Side reactions involving the bromo or methoxy group: The substituents may be participating in undesired reactions. 3. Decomposition of the product: Pyridine N-oxides can be thermally unstable, especially at elevated temperatures.1. Reduce the reaction temperature and/or the amount of oxidizing agent. Monitor the reaction closely to stop it once the starting material is consumed. 2. See the "Potential Side Reactions" section below for specific possibilities and mitigation strategies. 3. Avoid excessive heating during the reaction and work-up. Use vacuum distillation at a lower temperature for purification if possible.
Product is difficult to purify 1. Residual oxidizing agent or its byproducts: For example, m-chlorobenzoic acid from m-CPBA can be difficult to remove.[1] 2. Polar nature of the N-oxide: The product is often a polar and sometimes hygroscopic solid, which can complicate purification. 3. Formation of isomeric byproducts: Side reactions may lead to products with similar polarity to the desired N-oxide.1. For m-CPBA reactions, a common workup involves washing the reaction mixture with a basic solution (e.g., saturated sodium bicarbonate) to remove the acidic byproduct.[1] 2. Column chromatography on silica gel is often effective. Tailing on the column due to the basicity of the N-oxide can sometimes be mitigated by adding a small amount of a base like triethylamine to the eluent. Azeotropic distillation with toluene can be used to dry hygroscopic products.[5] 3. Careful optimization of reaction conditions to minimize side reactions is crucial. If isomers are formed, meticulous column chromatography with a shallow gradient may be required for separation.

Potential Side Reactions

Understanding the potential side reactions is crucial for optimizing the synthesis and purification of this compound.

Polonovski Rearrangement

The Polonovski reaction is a rearrangement of tertiary amine N-oxides, including pyridine N-oxides, in the presence of an activating agent like acetic anhydride. While not a direct side reaction of the N-oxidation itself, it can occur if the product is subjected to certain conditions in subsequent steps or if acetic anhydride is present. This rearrangement can lead to the formation of 2-acetoxy- or 2-hydroxypyridine derivatives.

Diagram of the Polonovski Rearrangement Pathway

Polonovski_Rearrangement cluster_main Polonovski Rearrangement Start This compound Activated O-Acylated Intermediate Start->Activated Acetic Anhydride Iminium Iminium Cation Activated->Iminium Rearrangement Product 2-Acetoxypyridine Derivative Iminium->Product Nucleophilic Attack (Acetate) Hydrolyzed_Product 2-Hydroxypyridine Derivative Product->Hydrolyzed_Product Hydrolysis

Caption: Logical workflow of the Polonovski rearrangement.

Nucleophilic Substitution of the Bromo Group

The N-oxide group activates the pyridine ring towards nucleophilic attack. The 2-bromo substituent is a good leaving group, and under certain conditions (e.g., presence of nucleophiles in the reaction mixture), it could be displaced. For instance, if the reaction is carried out in acetic acid, acetate could potentially act as a nucleophile.

Diagram of Nucleophilic Substitution Pathway

Nucleophilic_Substitution cluster_main Nucleophilic Substitution Start This compound Intermediate Meisenheimer-like Complex Start->Intermediate + Nucleophile Product 2-Substituted-5-methoxypyridine 1-oxide Intermediate->Product - Bromide Nucleophile Nucleophile (e.g., Acetate)

Caption: Logical workflow of nucleophilic substitution.

Ring Opening or Decomposition

At elevated temperatures, pyridine N-oxides can undergo decomposition or ring-opening reactions. The specific products of such reactions can be complex and are often difficult to characterize. It is therefore advisable to maintain the lowest effective temperature throughout the synthesis and purification.

Experimental Protocols

Synthesis of this compound using m-CPBA
  • Dissolution: Dissolve 2-Bromo-5-methoxypyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Addition of Oxidant: Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of this compound using Hydrogen Peroxide/Acetic Acid
  • Reaction Mixture: To a solution of 2-Bromo-5-methoxypyridine (1.0 eq) in glacial acetic acid, add hydrogen peroxide (30-35% aqueous solution, excess) dropwise at room temperature.

  • Heating: Heat the mixture to 60-80 °C and maintain for several hours, monitoring by TLC.

  • Work-up: After completion, cool the reaction mixture and carefully neutralize it with a base (e.g., sodium carbonate or sodium hydroxide solution) while cooling in an ice bath.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Quantitative Data Summary

Parameterm-CPBA MethodHydrogen Peroxide/Acetic Acid Method
Typical Reaction Time 4-24 hours2-12 hours
Typical Reaction Temperature 0 °C to Room Temperature60-80 °C
Common Solvents Dichloromethane, ChloroformGlacial Acetic Acid
Typical Yields Moderate to HighModerate to High
Key Byproducts m-Chlorobenzoic acidWater

Note: Yields are highly dependent on the specific reaction conditions and the scale of the synthesis.

References

stability and storage conditions for 2-Bromo-5-methoxypyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 2-Bromo-5-methoxypyridine 1-oxide for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions and troubleshooting guidance to ensure the integrity of the compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container under refrigerated conditions.[1]

Q2: How should I handle the compound upon receiving it?

The compound should be handled in a well-ventilated area.[2][3][4] It is crucial to avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[2][3][4] Avoid the formation of dust and aerosols.[2][4]

Q3: Is this compound sensitive to moisture?

Q4: What are the general signs of decomposition for this compound?

Although specific signs of degradation for this compound are not documented, visual changes such as a significant color change or the formation of clumps can indicate decomposition or moisture absorption. For pyridine N-oxides, deoxygenation to the parent pyridine is a potential degradation pathway.

Q5: What is the recommended procedure for aliquoting the compound?

If you need to use smaller quantities over time, it is advisable to aliquot the compound into smaller, tightly sealed vials upon receipt. This will minimize the exposure of the bulk material to atmospheric conditions with each use. Perform aliquoting in a dry, inert atmosphere (e.g., in a glove box) if possible.

Storage and Stability Data

ParameterRecommended ConditionSource
Storage Temperature Refrigerated[1]
Container Tightly closed vessel[1][2][3][4]
Atmosphere Store in a dry place[2][4]
Handling Well-ventilated area[2][3][4]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Compound degradation due to improper storage.Verify that the compound has been stored according to the recommended conditions. If degradation is suspected, it is advisable to use a fresh batch of the compound.
Presence of impurities from synthesis.Characterize the purity of the compound using appropriate analytical techniques such as NMR or LC-MS before use.
Compound appears discolored or clumped Absorption of moisture or decomposition.Do not use the compound if significant changes in physical appearance are observed. A change in color or texture suggests that the integrity of the compound may be compromised.
Low reactivity in a reaction Deoxygenation of the N-oxide.The N-oxide functional group is crucial for the reactivity of the molecule in certain reactions. If deoxygenation is suspected, the identity of the starting material should be confirmed by analytical methods.

Experimental Protocols

Protocol 1: Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Data Analysis: Compare the obtained spectra with a reference spectrum to confirm the chemical structure and identify any potential impurities. The presence of signals corresponding to 2-Bromo-5-methoxypyridine would indicate deoxygenation.

Protocol 2: General Handling Procedure

  • Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture.

  • Handle the compound in a chemical fume hood or a well-ventilated area.[2][3][4]

  • Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[2][3][4]

  • Weigh the desired amount of the compound quickly and reseal the container tightly.

  • Return the container to the recommended refrigerated storage conditions promptly.[1]

  • Clean any spills immediately and dispose of waste according to institutional and local regulations.[2]

Visual Guides

logical_relationship Troubleshooting Logic for Experimental Issues A Inconsistent Experimental Results B Suspected Compound Degradation A->B C Check Storage Conditions (Refrigerated, Dry, Sealed) B->C D Run Purity Analysis (e.g., NMR, LC-MS) B->D E Use Fresh Aliquot or New Batch C->E If conditions were improper D->E If impurities are detected F Compound Discolored or Clumped G Potential Moisture Absorption or Decomposition F->G H Discard and Use Fresh Compound G->H

Caption: Troubleshooting workflow for inconsistent results.

experimental_workflow Recommended Handling Workflow cluster_storage Storage cluster_handling Handling S Store Refrigerated in Tightly Sealed Container A Equilibrate to Room Temperature B Handle in Ventilated Area with Proper PPE A->B C Weigh Quickly B->C D Reseal Tightly C->D D->S Return to Storage

References

preventing decomposition of 2-Bromo-5-methoxypyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Bromo-5-methoxypyridine 1-oxide during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: this compound, like other pyridine N-oxides, is susceptible to decomposition under certain conditions. The primary factors include:

  • Thermal Stress: Elevated temperatures can lead to thermal decomposition. While specific data for this molecule is limited, pyridine N-oxides, in general, can decompose at high temperatures.

  • Photochemical Decomposition: Exposure to light, particularly UV radiation, can induce photochemical degradation through the cleavage of the N-O bond.

  • Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to hydrolysis. The 2-bromo substituent makes the pyridine ring susceptible to nucleophilic attack.

  • Incompatible Reagents: Strong acids, bases, reducing agents, and certain nucleophiles can react with and degrade the molecule.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it is crucial to store it properly. The following conditions are recommended based on safety data sheets and general handling procedures for pyridine N-oxides:

ConditionRecommendationRationale
Temperature Store in a cool place.[1][2][3]To minimize the risk of thermal decomposition.
Light Store in a dark place, protected from light.[3]To prevent photochemical degradation.
Atmosphere Store in a dry, well-ventilated area under an inert atmosphere (e.g., nitrogen).[1][2]To protect from moisture and oxidative degradation.
Container Keep the container tightly closed.[1][2][3]To prevent exposure to moisture and air.

Q3: How can I monitor the stability of this compound in my experimental setup?

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Observed Issue Potential Cause Recommended Action
Discoloration of the solid compound (e.g., turning yellow or brown) Exposure to light or air, leading to photochemical or oxidative degradation.Discard the discolored material and obtain a fresh batch. Ensure the new material is stored under the recommended conditions (cool, dark, dry, and under an inert atmosphere).
Unexpected side products in a reaction mixture Decomposition of the starting material due to reaction conditions.1. Lower the reaction temperature: If the reaction is conducted at elevated temperatures, consider if a lower temperature could be effective. 2. Protect from light: Wrap the reaction vessel in aluminum foil to exclude light. 3. Use anhydrous solvents: Ensure all solvents and reagents are free of water to prevent hydrolysis. 4. Control pH: Avoid strongly acidic or basic conditions if possible, or use a non-nucleophilic buffer.
Low yield in a reaction where this compound is a reactant Degradation of the starting material before or during the reaction.1. Verify the purity of the starting material: Use a freshly opened container or analyze the purity of the existing stock by HPLC or NMR. 2. Optimize reaction conditions: See the recommendations for "Unexpected side products." 3. Consider the order of addition: Add the N-oxide to the reaction mixture at a later stage if it is sensitive to other reagents present from the start.
Inconsistent results between experiments Inconsistent handling or storage of this compound.Establish and strictly follow a standard operating procedure (SOP) for the storage, handling, and dispensing of the compound. This includes minimizing its exposure to ambient conditions.

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound

  • Preparation: Work in a well-ventilated fume hood.[1][2] Ensure all glassware is dry.

  • Inert Atmosphere: If the compound is stored under an inert atmosphere, use a gentle positive pressure of nitrogen or argon when opening the container.

  • Dispensing: Quickly weigh the desired amount of the solid in a tared, dry container. Minimize the time the main container is open.

  • Closing: Securely close the container, purge with an inert gas if possible, and return it to the recommended storage conditions immediately.

  • Solution Preparation: If preparing a stock solution, use an anhydrous, aprotic solvent if compatible with the downstream application. Store the solution under an inert atmosphere and protected from light.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[4][5][6]

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat at a controlled temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep at room temperature for a defined period.

  • Thermal Degradation: Heat the solid compound in a controlled temperature oven (e.g., 80 °C) for a defined period.

  • Photochemical Degradation: Expose a solution of the compound to a light source with a defined output (e.g., ICH-compliant photostability chamber) for a specified duration.

  • Analysis: Analyze the stressed samples by HPLC-UV/MS to identify and quantify the degradation products. A control sample (unstressed) should be analyzed for comparison.

Visualizations

DecompositionPathways Potential Decomposition Pathways of this compound A This compound B Thermal Stress (High Temperature) A->B Heat C Photochemical Stress (UV Light) A->C D Hydrolysis (Acidic/Basic Conditions) A->D H₂O, H⁺/OH⁻ E Nucleophilic Attack A->E Nu⁻ F Deoxygenation & Ring Opening Products B->F G Radical Intermediates & Rearranged Products C->G H 2-Hydroxy-5-methoxypyridine 1-oxide D->H I Substitution at C2 E->I

Caption: Potential decomposition pathways for this compound.

ExperimentalWorkflow Recommended Workflow for Handling and Use cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Setup cluster_analysis Analysis storage Store in a cool, dark, dry place under inert atmosphere dispense Dispense quickly in a well-ventilated hood storage->dispense solution Prepare solutions with anhydrous solvents dispense->solution protect Protect reaction from light solution->protect control_temp Use lowest effective temperature protect->control_temp control_ph Avoid strong acids/bases control_temp->control_ph monitor Monitor reaction by HPLC control_ph->monitor

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Bromo-5-methoxypyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-methoxypyridine 1-oxide in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary difficulty arises from the dual nature of the substrate. The pyridine N-oxide moiety can activate the ring for certain reactions, but the nitrogen and oxygen atoms can also act as ligands, coordinating to the metal center of the catalyst (commonly palladium). This coordination can lead to the formation of stable, inactive catalyst complexes, a phenomenon often referred to as catalyst poisoning.[1] Particularly with 2-halopyridines, the proximity of the nitrogen to the reaction site enhances this inhibitory effect.[1]

Q2: What is a typical starting catalyst loading for cross-coupling reactions with this substrate?

A2: For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[2] For challenging substrates like 2-substituted pyridines, beginning in the higher end of this range (e.g., 2-5 mol%) is often advisable to ensure the reaction initiates.[2] Subsequent optimization should aim to reduce the catalyst loading for improved cost-effectiveness and to minimize palladium residues in the final product.[2]

Q3: Can the N-oxide group be removed after the cross-coupling reaction?

A3: Yes, the N-oxide can serve as a directing group and be subsequently removed. A common method for deoxygenation is through palladium-catalyzed transfer oxidation using trialkylamines. For example, using a catalyst system like [Pd(OAc)2]/dppf with triethylamine can efficiently yield the parent pyridine.[3] This approach is often chemoselective and tolerates a variety of functional groups.[3]

Q4: I am observing significant homocoupling of my coupling partner (e.g., boronic acid). What is the cause and how can I prevent it?

A4: Homocoupling is a common side reaction, often promoted by the presence of oxygen in the reaction mixture.[4] To minimize this, it is crucial to thoroughly degas all solvents and the reaction mixture.[4] This can be achieved through methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[4] Maintaining a positive pressure of an inert gas throughout the reaction is also recommended.[4]

Troubleshooting Guide

Low or No Product Yield

Issue: The reaction shows low conversion of the starting material or no desired product formation.

Potential Cause Troubleshooting Step Rationale
Catalyst Poisoning 1. Increase Ligand Loading: Use a higher ligand-to-metal ratio (e.g., 2:1 to 4:1). 2. Switch to Bulky Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[2]The pyridine N-oxide can bind to the palladium center, deactivating the catalyst.[1] Bulky ligands can sterically shield the metal center, preventing this inhibitory coordination and promoting the desired catalytic cycle.[5]
Inefficient Oxidative Addition 1. Increase Reaction Temperature: Cautiously increase the temperature in 10-20 °C increments.[1] 2. Use a More Active Catalyst System: Consider using a pre-formed, highly active palladium precatalyst.The C-Br bond on the electron-rich pyridine N-oxide ring may not be sufficiently activated for oxidative addition, which is often a rate-determining step.[2]
Poor Solubility 1. Screen Solvents: Test different solvents or solvent mixtures (e.g., dioxane/water, toluene, THF).[6][7]The starting materials may not be fully dissolved, leading to a sluggish reaction.[4]
Suboptimal Base 1. Screen Bases: Evaluate different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5]The strength and nature of the base are critical for the transmetalation step and can significantly impact the reaction outcome.[5]
Significant Byproduct Formation

Issue: The formation of significant amounts of undesired side products is observed.

Byproduct Potential Cause Troubleshooting Step
Homocoupling of Coupling Partner Presence of oxygen.[4]Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Ar or N₂).[4]
Protodeboronation (for Suzuki coupling) Instability of the boronic acid, especially with aqueous bases.[4]Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[4] Consider using anhydrous conditions.
Debromination of Starting Material Catalyst-mediated hydrodehalogenation.Lower the reaction temperature. Ensure the base is not excessively strong for the substrate.

Data on Catalyst Loading Optimization (Hypothetical Data)

The following table presents hypothetical data for the optimization of catalyst loading in a Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Catalyst Loading (mol%) Ligand (2x mol%) Yield (%) Reaction Time (h) Notes
5.0SPhos8512High yield but high catalyst loading.
2.5SPhos8212Good yield with reduced catalyst.
1.0SPhos7524Slower reaction, acceptable yield.
0.5SPhos5524Incomplete conversion.
2.5PPh₃3524Less effective ligand for this substrate.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[8]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[8]

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[8]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[8]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography.[8]

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield catalyst_poisoning Suspect Catalyst Poisoning? start->catalyst_poisoning inefficient_oa Suspect Inefficient Oxidative Addition? catalyst_poisoning->inefficient_oa No increase_ligand Increase Ligand Ratio Switch to Bulky Ligand catalyst_poisoning->increase_ligand Yes solubility Suspect Poor Solubility? inefficient_oa->solubility No increase_temp Increase Reaction Temperature Use More Active Catalyst inefficient_oa->increase_temp Yes base_issue Suspect Suboptimal Base? solubility->base_issue No screen_solvents Screen Different Solvents or Solvent Mixtures solubility->screen_solvents Yes screen_bases Screen Different Bases (e.g., K3PO4, Cs2CO3) base_issue->screen_bases Yes end Re-evaluate Reaction base_issue->end No increase_ligand->end increase_temp->end screen_solvents->end screen_bases->end

Caption: Troubleshooting workflow for low product yield.

Catalyst_Optimization_Workflow start Start Optimization initial_screen Initial Screen: Pd Catalyst: 2.5 mol% Ligand: 5.0 mol% start->initial_screen evaluate_yield Evaluate Yield & Purity initial_screen->evaluate_yield reduce_loading Systematically Reduce Catalyst Loading (e.g., 1.0 mol%, 0.5 mol%) evaluate_yield->reduce_loading Yield > 80% optimal_found Optimal Loading Identified evaluate_yield->optimal_found Acceptable Yield & Time increase_loading Increase Catalyst Loading or Screen Other Catalysts/Ligands evaluate_yield->increase_loading Yield < 50% monitor_reaction Monitor Reaction Time and Conversion reduce_loading->monitor_reaction monitor_reaction->evaluate_yield

Caption: Workflow for optimizing catalyst loading.

References

Technical Support Center: Scale-Up Synthesis of 2-Bromo-5-methoxypyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of 2-Bromo-5-methoxypyridine 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?

A1: The primary challenges in the scale-up synthesis of this compound include:

  • Exothermic Reaction Control: The N-oxidation reaction is often exothermic and can lead to thermal runaway if not properly managed, especially on a larger scale.[1]

  • Reagent Handling and Stoichiometry: Accurate control of reagent addition and stoichiometry is crucial to prevent side reactions and ensure complete conversion.

  • Product Isolation and Purification: Isolating the polar N-oxide product from the reaction mixture and byproducts can be difficult. Pyridine N-oxides are often hygroscopic, making them challenging to handle and dry.[2]

  • Byproduct Removal: Depending on the oxidizing agent used, byproducts such as m-chlorobenzoic acid (from m-CPBA) can complicate purification.[3]

  • Solvent Selection and Removal: Choosing an appropriate solvent that allows for efficient reaction, work-up, and removal at scale is critical.

Q2: Which oxidizing agents are recommended for the N-oxidation of 2-Bromo-5-methoxypyridine on a large scale?

A2: Common and effective oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and a combination of hydrogen peroxide with acetic acid.[4]

  • m-CPBA: Generally provides clean and high-yielding reactions. However, it is a potentially explosive reagent and its byproduct, m-chlorobenzoic acid, can be challenging to remove completely on a large scale.[3][5]

  • Hydrogen Peroxide/Acetic Acid: This system is less hazardous and more cost-effective for large-scale synthesis. However, reaction times can be longer, and the conditions may need careful optimization to avoid potential side reactions.[6]

Q3: How can I effectively remove the m-chlorobenzoic acid byproduct after an m-CPBA oxidation?

A3: Several strategies can be employed for the removal of m-chlorobenzoic acid:

  • Aqueous Base Wash: Washing the organic reaction mixture with an aqueous basic solution (e.g., sodium bicarbonate, sodium carbonate, or sodium hydroxide) will convert the acidic byproduct into its water-soluble salt, which can then be separated in the aqueous layer.

  • Precipitation and Filtration: In some solvent systems, the m-chlorobenzoic acid may precipitate upon cooling and can be removed by filtration.[3]

  • Chromatography: While less practical for very large scales, column chromatography can be effective for removing the byproduct. The polarity difference between the N-oxide and the carboxylic acid allows for separation.[7]

Q4: My final product, this compound, is difficult to dry. What are the recommended procedures?

A4: Pyridine N-oxides are known to be hygroscopic.[2] Effective drying methods include:

  • Azeotropic Distillation: Using a solvent that forms an azeotrope with water (e.g., toluene) can effectively remove residual moisture. The process involves dissolving the product in the solvent and then removing the solvent under reduced pressure.[2]

  • High-Vacuum Drying: Drying the solid product under high vacuum at a slightly elevated temperature (if the compound is thermally stable) can remove water.

  • Drying Agents: For smaller scales, drying over a desiccant like phosphorus pentoxide in a vacuum desiccator can be effective.

Troubleshooting Guide

Problem IDIssuePotential CausesRecommended Solutions
TSG-001Low or Incomplete Conversion - Insufficient amount of oxidizing agent.- Reaction temperature is too low.- Short reaction time.- Poor mixing on a larger scale.- Ensure accurate stoichiometry of the oxidizing agent (typically 1.1-1.5 equivalents).- Gradually increase the reaction temperature while monitoring for exotherms.- Extend the reaction time and monitor progress by TLC or HPLC.- Use an overhead stirrer to ensure efficient mixing in large reaction vessels.
TSG-002Formation of Impurities/Byproducts - Reaction temperature is too high, leading to degradation.- Presence of moisture in the starting materials or solvents.- Over-oxidation or side reactions due to excess oxidizing agent.- Implement controlled, slow addition of the oxidizing agent to manage the exotherm.[1]- Use anhydrous solvents and ensure starting materials are dry.- Carefully control the stoichiometry of the oxidizing agent.
TSG-003Difficult Product Isolation/Purification - Product is highly soluble in the aqueous phase during work-up.- Emulsion formation during extraction.- Co-crystallization with byproducts.- Saturate the aqueous layer with sodium chloride to decrease the polarity and improve extraction efficiency.- Use a continuous liquid-liquid extractor for highly water-soluble products.- To break emulsions, try adding brine or a small amount of a different organic solvent.- Explore alternative purification techniques like crystallization from a different solvent system or vacuum distillation if the product is thermally stable.[7]
TSG-004Thermal Runaway During Scale-Up - Rapid addition of the oxidizing agent.- Inadequate cooling capacity for the reactor size.- High concentration of reactants.- Add the oxidizing agent portion-wise or via a syringe pump to control the rate of addition.[1]- Ensure the cooling system is adequate for the scale of the reaction.- Consider diluting the reaction mixture.

Experimental Protocols

Protocol 1: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is suitable for laboratory-scale synthesis and can be adapted for larger scales with appropriate safety precautions.

Materials:

  • 2-Bromo-5-methoxypyridine (1.0 equiv.)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%, 1.2 equiv.)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Bromo-5-methoxypyridine in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: Dissolve m-CPBA in dichloromethane and add it dropwise to the cooled solution of the pyridine over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to 0 °C.

    • Slowly add saturated aqueous sodium bicarbonate solution to quench the excess m-CPBA and neutralize the m-chlorobenzoic acid. Ensure adequate venting as gas evolution (CO2) will occur.

    • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by crystallization.

Data Presentation
ParameterProtocol 1 (m-CPBA)
Starting Material 2-Bromo-5-methoxypyridine
Oxidizing Agent m-CPBA
Solvent Dichloromethane
Reaction Temperature 0 °C to Room Temperature
Typical Reaction Time 2-4 hours
Reported Yield ~90% (on a laboratory scale)[4]
Key Byproduct m-Chlorobenzoic acid

Visualizations

Experimental Workflow for N-Oxidation using m-CPBA

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-Bromo-5-methoxypyridine in DCM add_mcpba Add m-CPBA solution dropwise at 0 °C start->add_mcpba react Stir at RT for 2-4h add_mcpba->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/ Crystallization) concentrate->purify end end purify->end Final Product

Caption: Workflow for the synthesis of this compound using m-CPBA.

Troubleshooting Logic for Low Conversion

troubleshooting_low_conversion cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Conversion (TSG-001) cause1 Insufficient Oxidizing Agent start->cause1 cause2 Low Reaction Temperature start->cause2 cause3 Short Reaction Time start->cause3 cause4 Poor Mixing start->cause4 sol1 Check Stoichiometry (1.1-1.5 equiv) cause1->sol1 sol2 Increase Temperature (monitor exotherm) cause2->sol2 sol3 Extend Reaction Time (monitor by TLC/HPLC) cause3->sol3 sol4 Improve Agitation (overhead stirrer) cause4->sol4

Caption: Troubleshooting logic for addressing low conversion in the N-oxidation reaction.

References

Technical Support Center: Reactivity of 2-Bromo-5-methoxypyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-methoxypyridine 1-oxide, focusing on the effect of solvents on its reactivity in nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound in nucleophilic substitution reactions?

A1: this compound is an activated substrate for nucleophilic aromatic substitution (SNAr). The N-oxide group is strongly electron-withdrawing, which increases the electrophilicity of the pyridine ring, particularly at the 2- and 4-positions. This makes the bromine atom at the 2-position a good leaving group, facilitating its displacement by a wide range of nucleophiles.

Q2: How does the choice of solvent affect the rate of nucleophilic substitution on this compound?

A2: The solvent plays a critical role in modulating the reactivity of the nucleophile.

  • Polar aprotic solvents (e.g., DMSO, DMF, NMP, acetone) are generally recommended for SNAr reactions.[1][2][3] These solvents are effective at solvating the counter-ion (cation) of the nucleophilic salt, leaving the anionic nucleophile "naked" and more reactive.[1][3]

  • Polar protic solvents (e.g., water, ethanol, methanol) can decrease the rate of reaction with anionic nucleophiles.[4] These solvents form hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it and reduces its nucleophilicity.[4]

Q3: What are the best general-purpose solvents for reactions with this compound?

A3: For most applications involving common nucleophiles (e.g., amines, alkoxides, thiols), polar aprotic solvents like DMF or DMSO are excellent starting points. They offer good solubility for a wide range of reactants and effectively promote the SNAr mechanism.

Q4: Can reaction temperature be used to control the reaction rate?

A4: Yes, SNAr reactions are often sensitive to temperature. If a reaction is sluggish at room temperature, gradually increasing the heat can significantly increase the reaction rate. However, excessively high temperatures can lead to decomposition and the formation of side products.[1][5] It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.

Q5: Are there any known side reactions to be aware of?

A5: Potential side reactions include:

  • Reaction with the solvent: Some nucleophilic solvents (like alcohols in the presence of a strong base) can compete with the intended nucleophile.

  • Di-substitution: If the product of the initial substitution is still reactive, a second substitution may occur, although this is less common for this specific substrate.

  • Decomposition: At high temperatures, pyridine N-oxides can be unstable, leading to dark coloration of the reaction mixture and the formation of complex byproducts.[1]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low or No Reactivity 1. Weak Nucleophile: The chosen nucleophile may not be strong enough. 2. Inappropriate Solvent: A protic solvent may be deactivating the nucleophile. 3. Low Temperature: The reaction may require thermal energy to overcome the activation barrier.1. If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base to increase its nucleophilicity. For alcohols or thiols, deprotonation with a suitable base (e.g., NaH, K₂CO₃) to form the more reactive alkoxide or thiolate is recommended. 2. Switch to a polar aprotic solvent such as DMF, DMSO, or NMP.[1] 3. Gradually increase the reaction temperature in increments of 10-20 °C, monitoring the reaction progress and for any signs of decomposition.[5]
Formation of Multiple Products / Dark Reaction Mixture 1. Decomposition: The reaction temperature may be too high, causing the starting material or product to decompose. 2. Strongly Basic/Nucleophilic Conditions: The conditions may be promoting unwanted side reactions.1. Run the reaction at the lowest temperature that provides a reasonable conversion rate.[5] Consider degassing the solvent to remove oxygen, which can sometimes contribute to decomposition. 2. If using a strong base, consider switching to a milder base (e.g., an inorganic carbonate like K₂CO₃ or Cs₂CO₃). Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation / Purification 1. Residual Solvent: High-boiling point solvents like DMSO or DMF can be difficult to remove. 2. Emulsion during Workup: The reaction mixture may form a stable emulsion during aqueous extraction.1. After the reaction, perform an aqueous workup to transfer the product into a lower-boiling organic solvent (e.g., ethyl acetate, dichloromethane) before concentration. For residual DMF, washing the organic layer with brine can help. For DMSO, multiple water washes are effective. 2. Add a small amount of brine to the aqueous layer to break the emulsion. Filtration through a pad of celite can also be effective.

Data Presentation

The following table presents illustrative kinetic data for the reaction of various 4-substituted pyridine 1-oxides with piperidine in ethanol. While not specific to this compound, this data provides a general understanding of the relative reactivity of different leaving groups in a polar protic solvent.

Table 1: Illustrative Reaction Rates and Activation Parameters for the Reaction of 4-Substituted Pyridine 1-Oxides with Piperidine in Ethanol. [6]

Leaving Group (at 4-position)Rate Constant (k) at 50°C (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kcal/mol)
-NO₂2.4 x 10⁻⁴16.5
-Br1.1 x 10⁻⁶22.0
-Cl1.0 x 10⁻⁷23.5

Note: This data is for 4-substituted pyridines and is intended for comparative purposes only. The reactivity at the 2-position is generally higher than at the 4-position.[7]

Experimental Protocols

General Protocol for Nucleophilic Substitution of this compound with an Amine Nucleophile

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.1 - 1.5 equiv)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv) and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1-0.5 M.

  • Add the amine nucleophile (1.1-1.5 equiv) to the stirring suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine (2 x volume of DMF) to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

G Generalized Experimental Workflow A 1. Setup & Reagent Addition - Add this compound, base, and solvent (e.g., DMF) to a dry flask under N₂. B 2. Add Nucleophile - Add amine/alcohol/thiol to the stirring mixture. A->B C 3. Heating & Monitoring - Heat to 80-120 °C. - Monitor by TLC/LC-MS. B->C D 4. Reaction Quench & Workup - Cool to RT. - Pour into water and extract with organic solvent (e.g., Ethyl Acetate). C->D E 5. Purification - Dry the organic layer. - Concentrate. - Purify by column chromatography. D->E F 6. Characterization - Analyze the final product (NMR, MS, etc.). E->F

Caption: A generalized workflow for nucleophilic substitution reactions.

G Key Factors Influencing Reactivity center Reaction Rate & Yield solvent Solvent Choice (Polar Aprotic vs. Protic) solvent->center nucleophile Nucleophile Strength & Concentration nucleophile->center temperature Reaction Temperature temperature->center base Base Strength & Type base->center

Caption: Key experimental factors that influence the outcome of the reaction.

References

Validation & Comparative

1H NMR Characterization of 2-Bromo-5-methoxypyridine 1-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H NMR spectroscopic data for 2-Bromo-5-methoxypyridine 1-oxide and related pyridine derivatives. Understanding the nuances of the ¹H NMR spectrum is crucial for the structural elucidation and purity assessment of these key heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and materials science. This document presents experimental data for comparative compounds and a predicted spectrum for the title compound, supported by established principles of NMR spectroscopy.

Comparative ¹H NMR Data Analysis

The electronic environment of the pyridine ring is significantly influenced by the presence of the N-oxide functionality and various substituents. N-oxidation typically leads to a general downfield shift of the ring protons, particularly those at the α- and γ-positions, due to the deshielding effect of the N-oxide group. The following table summarizes the ¹H NMR data for this compound (predicted) and compares it with its precursor, 2-Bromo-5-methoxypyridine, and another relevant substituted pyridine N-oxide, 3-Bromopyridine N-oxide.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-3~7.30d~9.0
(Predicted)H-4~6.90dd~9.0, 3.0
H-6~8.10d~3.0
-OCH₃~3.85s-
2-Bromo-5-methoxypyridine H-37.55d8.8
H-47.08dd8.8, 3.1
H-68.19d3.1
-OCH₃3.84s-
3-Bromopyridine N-oxide [1]H-28.39-8.40t1.5
H-47.45-7.47dq8.3, 0.8
H-57.21-7.24dd8.2, 6.6
H-68.19-8.21dq6.5, 0.8

Note: The ¹H NMR data for this compound is predicted based on the known effects of N-oxidation on the chemical shifts of pyridine protons and analysis of the provided comparative data.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for the acquisition of ¹H NMR spectra for pyridine derivatives is outlined below.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum at a constant temperature, typically 25 °C.

  • Use a standard single-pulse experiment.

  • Key acquisition parameters include:

    • Pulse width: 30-45 degrees

    • Relaxation delay: 1-5 seconds

    • Number of scans: 16-64 (depending on sample concentration)

    • Spectral width: -2 to 12 ppm

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Perform baseline correction.

  • Integrate the signals to determine the relative number of protons.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Visualizing Molecular Structure and Proton Assignments

The following diagrams illustrate the chemical structure and the logical workflow for spectral analysis.

Caption: Predicted ¹H NMR chemical shifts for this compound.

G ¹H NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcq Data Acquisition (400 MHz NMR Spectrometer) SamplePrep->DataAcq Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcq->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: A streamlined workflow for ¹H NMR spectral analysis.

References

13C NMR Analysis of 2-Bromo-5-methoxypyridine 1-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise analytical characterization of novel compounds is paramount. This guide provides a comparative analysis of the ¹³C NMR spectrum of 2-Bromo-5-methoxypyridine 1-oxide. Due to the limited availability of direct experimental data for this specific compound, this guide presents a predicted ¹³C NMR chemical shift profile based on the analysis of its precursor and related pyridine N-oxide analogs. This guide also offers a standardized experimental protocol for acquiring high-quality ¹³C NMR data for this class of compounds.

Predicted and Comparative ¹³C NMR Chemical Shift Data

The ¹³C NMR chemical shifts for this compound are predicted based on the known shifts of 2-Bromo-5-methylpyridine and the general effects of N-oxidation on the pyridine ring. N-oxidation typically induces a downfield shift (deshielding) at the C2 and C6 positions and an upfield shift (shielding) at the C3 and C5 positions relative to the parent pyridine.

Below is a table comparing the predicted ¹³C NMR chemical shifts for this compound with the experimental data of its precursor and other relevant halogenated pyridine N-oxides.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Methoxy (ppm)
2-Bromo-5-methylpyridine~142~128~139~130~150-
This compound (Predicted) ~145-150 ~120-125 ~135-140 ~155-160 ~130-135 ~55-60
2-Chloropyridine N-oxide[1]141.5126.9126.0140.3123.8-
3-Bromopyridine N-oxide~140~120~138~126~140-

Note: The chemical shifts for 3-Bromopyridine N-oxide are estimated from available data and serve as a qualitative comparison.

Experimental Protocol for ¹³C NMR Analysis

This section details a general protocol for the acquisition of quantitative ¹³C NMR spectra of pyridine N-oxide derivatives.[2][3][4][5][6]

1. Sample Preparation:

  • Accurately weigh 20-50 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄) in a clean, dry vial.

  • For quantitative analysis, the addition of a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) to a final concentration of 10-20 mM can be beneficial to shorten the long ¹³C relaxation times, particularly for quaternary carbons.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and match the ¹³C probe for the specific sample and solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition Parameters for Quantitative ¹³C NMR:

  • Pulse Program: Utilize a pulse sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), ensuring that the signal intensities are directly proportional to the number of carbon nuclei.

  • Flip Angle: A 90° pulse angle is typically used to maximize the signal in a single scan.

  • Relaxation Delay (d1): This is a critical parameter for quantitative analysis. The delay should be at least 5 times the longest T₁ relaxation time of any carbon nucleus in the molecule. For pyridine N-oxides, this can be in the range of 30-60 seconds, especially for the carbon atom bearing the bromine (C2) and the methoxy group (C5).

  • Acquisition Time (at): Typically set between 1 to 2 seconds to ensure good digital resolution.

  • Number of Scans (ns): An appropriate number of scans should be acquired to achieve a good signal-to-noise ratio, which is crucial for accurate integration. This can range from several hundred to several thousand scans depending on the sample concentration.

4. Data Processing:

  • Apply an exponential multiplication factor (line broadening) of 1-2 Hz to improve the signal-to-noise ratio without significantly compromising resolution.

  • Perform Fourier transformation of the Free Induction Decay (FID).

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Perform baseline correction to obtain a flat baseline across the spectrum.

  • Integrate the signals of interest. The integral values will be proportional to the number of carbon atoms.

Visualizing the Analysis

To better understand the relationships and workflows involved in the ¹³C NMR analysis of this compound, the following diagrams are provided.

G Logical Workflow for Predicting 13C NMR Shifts A Precursor: 2-Bromo-5-methylpyridine (Experimental Data) B Chemical Transformation: N-Oxidation A->B D Target Molecule: This compound (Predicted Data) A->D Leads to C Substituent Effects: - Downfield shift at C2, C6 - Upfield shift at C3, C5 B->C Induces C->D Leads to

Caption: Prediction of ¹³C NMR shifts for the target compound.

G Experimental Workflow for 13C NMR Analysis A 1. Sample Preparation: - Weigh Sample - Dissolve in Deuterated Solvent - Add Relaxation Agent (optional) - Transfer to NMR Tube B 2. Spectrometer Setup: - Insert Sample - Tune and Match Probe - Shim Magnetic Field A->B C 3. Data Acquisition: - Inverse-gated Decoupling - Set 90° Pulse Angle - Set Long Relaxation Delay (d1) - Acquire Sufficient Scans (ns) B->C D 4. Data Processing: - Fourier Transform - Phasing - Baseline Correction - Integration C->D E 5. Spectral Analysis: - Assign Chemical Shifts - Compare with Predicted/Reference Data D->E

Caption: Step-by-step workflow for ¹³C NMR analysis.

References

Mass Spectrometry Analysis: A Comparative Guide to 2-Bromo-5-methoxypyridine 1-oxide and its Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding the mass spectral characteristics of novel compounds is paramount for their identification and characterization. This guide provides a comparative analysis of the mass spectrometry data for 2-Bromo-5-methoxypyridine 1-oxide and its non-oxidized precursor, 2-Bromo-5-methoxypyridine. Due to the limited availability of direct experimental data for the N-oxide, this guide presents predicted fragmentation patterns based on the known behavior of related pyridine N-oxide compounds, offering a valuable reference for analytical studies.

Comparative Mass Spectrometry Data

The following table summarizes the key mass spectrometry data for this compound and 2-Bromo-5-methoxypyridine. The data for the N-oxide is predicted based on common fragmentation pathways observed for pyridine N-oxides, which often involve the loss of the N-oxide oxygen or a hydroxyl radical. The presence of bromine with its characteristic isotopic pattern (approximately 1:1 ratio of 79Br and 81Br) will result in M+ and M+2 peaks for all bromine-containing fragments.[1][2]

FeatureThis compound2-Bromo-5-methoxypyridine (Alternative)
Molecular Formula C₆H₆BrNO₂C₆H₆BrNO[3][4]
Molecular Weight 204.02 g/mol 188.02 g/mol [3][4]
Predicted Molecular Ion (M⁺) m/z 203/205m/z 187/189
Predicted Key Fragments [M-16]⁺ (m/z 187/189, loss of O) [M-17]⁺ (m/z 186/188, loss of OH) [M-31]⁺ (m/z 172/174, loss of OCH₃) [M-46]⁺ (m/z 157/159, loss of O and NO)[M-15]⁺ (m/z 172/174, loss of CH₃) [M-30]⁺ (m/z 157/159, loss of NO) [M-43]⁺ (m/z 144/146, loss of CH₃CO)
Isotopic Pattern Characteristic M/M+2 peaks due to BromineCharacteristic M/M+2 peaks due to Bromine

Experimental Protocols

A standardized protocol for the analysis of these compounds by Electrospray Ionization Mass Spectrometry (ESI-MS) is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation used.

1. Sample Preparation

  • Dissolve the sample (approximately 1 mg) in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.[5][6]

  • Vortex the solution to ensure complete dissolution.

  • Perform a serial dilution to achieve a final concentration of approximately 1-10 µg/mL.[5][6]

  • If precipitation occurs, filter the sample through a 0.22 µm syringe filter before injection.[5][6]

  • Transfer the final solution to an appropriate autosampler vial.

2. Mass Spectrometry Analysis (ESI-MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is typically suitable for pyridine compounds.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Infusion: The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for separation prior to analysis.

  • Typical ESI Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V (can be varied to induce fragmentation)

    • Source Temperature: 100 - 150 °C

    • Desolvation Temperature: 250 - 400 °C

    • Nebulizer Gas (Nitrogen) Flow: 5 - 10 L/hr

    • Drying Gas (Nitrogen) Flow: 600 - 800 L/hr

  • Mass Range: Scan from m/z 50 to 500 to cover the expected molecular ions and fragments.

  • Data Acquisition: Acquire data in full scan mode to detect all ions. For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion as the precursor.

Predicted Fragmentation Pathway

The following diagram illustrates a predicted electron ionization (EI) fragmentation pathway for this compound. In EI-MS, pyridine N-oxides are known to undergo a characteristic loss of an oxygen atom.[7] Further fragmentation can then proceed from this deoxygenated species.

Fragmentation_Pathway M [C₆H₆BrNO₂]⁺˙ m/z 203/205 M_minus_O [C₆H₆BrNO]⁺˙ m/z 187/189 M->M_minus_O - O M_minus_O_minus_CH3 [C₅H₃BrNO]⁺˙ m/z 172/174 M_minus_O->M_minus_O_minus_CH3 - CH₃ M_minus_O_minus_CO [C₅H₆BrN]⁺˙ m/z 158/160 M_minus_O->M_minus_O_minus_CO - CO M_minus_O_minus_CH3_minus_CO [C₄H₃BrN]⁺˙ m/z 144/146 M_minus_O_minus_CH3->M_minus_O_minus_CH3_minus_CO - CO

Caption: Predicted EI fragmentation of this compound.

This guide provides a foundational understanding of the expected mass spectral behavior of this compound in comparison to its non-oxidized counterpart. The provided protocols and predicted fragmentation pathways serve as a valuable starting point for the analytical characterization of this and structurally related compounds. Experimental verification is recommended to confirm these predictions.

References

A Comparative Analysis of the Reactivity of 2-Bromo-5-methoxypyridine 1-oxide and its Parent Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Bromo-5-methoxypyridine 1-oxide and its parent compound, 2-Bromo-5-methoxypyridine. The introduction of an N-oxide functionality significantly alters the electronic properties of the pyridine ring, leading to distinct differences in reactivity towards various chemical transformations. This comparison is supported by established chemical principles and experimental data from analogous systems, offering valuable insights for synthetic chemists in reaction design and optimization.

Enhanced Reactivity of the N-Oxide Derivative

The N-oxide group in this compound plays a dual role in modulating the reactivity of the pyridine ring. It acts as an electron-donating group through resonance, increasing the electron density at the 2- and 4-positions, thereby activating the ring towards electrophilic substitution. Conversely, the polarized N-O bond enhances the electrophilicity of the ring carbons, particularly after activation of the oxygen atom, making the N-oxide more susceptible to nucleophilic attack than its parent pyridine.

Comparative Data on Key Reactions

While direct comparative quantitative data for this compound and its parent pyridine under identical conditions is not extensively available in the literature, the well-established reactivity patterns of pyridine N-oxides allow for a reliable qualitative and semi-quantitative comparison. The following tables summarize the expected relative reactivity in key synthetic transformations based on data from closely related analogs.

Nucleophilic Aromatic Substitution (SNAr)

The N-oxide derivative is expected to exhibit significantly higher reactivity in SNAr reactions. Activation of the N-oxide oxygen by an electrophile (e.g., a proton or a Lewis acid) makes the pyridine ring highly electron-deficient and primed for nucleophilic attack.

ReactionSubstrateTypical NucleophileRelative RateExpected Yield
SNAr2-Bromo-5-methoxypyridineRO⁻, RNH₂SlowLow to Moderate
SNArThis compoundRO⁻, RNH₂FastHigh
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

In contrast to SNAr, the parent 2-Bromo-5-methoxypyridine is generally a better substrate for palladium-catalyzed cross-coupling reactions. The N-oxide group can sometimes interfere with the catalytic cycle, although successful couplings with N-oxide substrates have been reported.

ReactionSubstrateCoupling PartnerCatalyst SystemExpected Yield
Suzuki-Miyaura2-Bromo-5-methoxypyridineArylboronic acidPd(PPh₃)₄, K₂CO₃Good to Excellent[1][2][3][4]
Suzuki-MiyauraThis compoundArylboronic acidPd catalystModerate to Good

Experimental Protocols

Detailed methodologies for representative reactions are provided below. These protocols are based on established procedures for similar substrates and can be adapted for the specific compounds of interest.

Protocol 1: Nucleophilic Aromatic Substitution on this compound with Sodium Methoxide

Materials:

  • This compound

  • Sodium methoxide

  • Methanol (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).

  • Add sodium methoxide (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-methoxy-5-methoxypyridine 1-oxide.

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-5-methoxypyridine with Phenylboronic Acid

Materials:

  • 2-Bromo-5-methoxypyridine[5][6]

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 2-Bromo-5-methoxypyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous and degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain 5-methoxy-2-phenylpyridine.[1][2][3][4]

Visualizing Reaction Pathways

The following diagrams illustrate the generalized workflows and logical relationships in the reactivity of these compounds.

nucleophilic_aromatic_substitution cluster_parent 2-Bromo-5-methoxypyridine cluster_noxide This compound P_start Parent Pyridine P_reaction Slower Reaction P_start->P_reaction Nucleophile P_product Product P_reaction->P_product N_start N-Oxide N_activation Activation (E+) N_start->N_activation N_reaction Faster Reaction N_activation->N_reaction Nucleophile N_product Product N_reaction->N_product

Caption: Comparative workflow for Nucleophilic Aromatic Substitution.

suzuki_coupling_workflow start Start setup Reaction Setup: - Bromopyridine - Boronic Acid - Pd Catalyst - Base start->setup inert Inert Atmosphere (Argon/Nitrogen) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Workup: - Quench - Extract monitor->workup purify Purification (Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

reactivity_summary compound_parent 2-Bromo-5-methoxypyridine reactivity_parent More Reactive in Cross-Coupling compound_parent->reactivity_parent compound_noxide This compound reactivity_noxide More Reactive in Nucleophilic & Electrophilic Substitution compound_noxide->reactivity_noxide

Caption: Summary of comparative reactivity.

References

Reactivity Showdown: 2-Bromo-5-methoxypyridine 1-oxide vs. 2-chloro-5-methoxypyridine 1-oxide in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a detailed comparison of the reactivity of two key heterocyclic intermediates, 2-Bromo-5-methoxypyridine 1-oxide and 2-chloro-5-methoxypyridine 1-oxide, with a focus on their performance in nucleophilic aromatic substitution (SNAr) reactions.

The pyridine N-oxide moiety in both this compound and 2-chloro-5-methoxypyridine 1-oxide significantly activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions. This enhanced reactivity, compared to their non-oxidized pyridine counterparts, makes them valuable substrates in the synthesis of complex molecules. The primary difference between these two compounds lies in the halogen substituent at the 2-position, which acts as the leaving group during SNAr reactions.

Executive Summary of Reactivity

In the realm of nucleophilic aromatic substitution, the nature of the leaving group is a critical determinant of reaction rates and yields. For activated aromatic systems, the "element effect" often dictates the order of leaving group ability. However, for 2-halopyridine derivatives, the reactivity of chloro and bromo substituents is remarkably similar. This observation is supported by studies on related N-methylpyridinium ions, where the leaving group order was found to be 2-F ~ 2-Cl ~ 2-Br ~ 2-I. This suggests that for this compound and 2-chloro-5-methoxypyridine 1-oxide, the choice between a bromo or chloro derivative may be influenced more by factors such as starting material cost and availability rather than a significant difference in intrinsic reactivity.

Quantitative Data Comparison

While direct comparative kinetic studies for this compound and 2-chloro-5-methoxypyridine 1-oxide are not extensively available in the literature, the following table summarizes the available quantitative data and expected reactivity based on analogous systems.

ParameterThis compound2-chloro-5-methoxypyridine 1-oxide
Relative Reactivity in SNAr Expected to be very similar to the chloro derivativeExpected to be very similar to the bromo derivative
Absolute Rate Constant (k) Data not availableA study on the non-N-oxidized analog, 2-chloro-5-methoxypyridine, with benzyl alkoxide in DMSO provided a free energy of activation (ΔG‡) of 88.8 kJ mol⁻¹.
Leaving Group Ability GoodGood
Typical Reaction Conditions Amenable to a wide range of SNAr conditionsAmenable to a wide range of SNAr conditions

Experimental Protocols

The following are representative experimental protocols for conducting nucleophilic aromatic substitution reactions on 2-halo-5-methoxypyridine 1-oxides with an amine nucleophile. These protocols can be adapted for various nucleophiles and specific research needs.

Protocol 1: General Procedure for Amination of 2-Halo-5-methoxypyridine 1-oxide

Materials:

  • This compound or 2-chloro-5-methoxypyridine 1-oxide (1.0 equiv)

  • Amine nucleophile (1.2 - 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, DMF, or NMP)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (2.0 - 3.0 equiv)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 2-halo-5-methoxypyridine 1-oxide and the anhydrous solvent.

  • Add the amine nucleophile to the stirred solution.

  • Add the base portion-wise to the reaction mixture.

  • Heat the reaction to the desired temperature (typically between 80-150 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-methoxypyridine 1-oxide.

Visualizing the Reaction Pathway

To better understand the logical flow of the reactivity comparison and the experimental workflow, the following diagrams are provided.

G Reactivity Comparison Logic A This compound C Nucleophilic Attack A->C Similar Rate B 2-Chloro-5-methoxypyridine 1-oxide B->C Similar Rate D Meisenheimer Complex (Intermediate) C->D E Leaving Group Departure D->E F 2-Substituted-5-methoxypyridine 1-oxide E->F G Halide Salt E->G

Caption: Logical flow of the SNAr reactivity comparison.

G Experimental Workflow for SNAr A Setup Reaction Under Inert Atmosphere B Add Reactants (Substrate, Nucleophile, Base, Solvent) A->B C Heat and Monitor (TLC/LC-MS) B->C D Work-up (Quench, Extract, Wash, Dry) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: A generalized experimental workflow for SNAr reactions.

Unveiling the Reactivity of 2-Bromo-5-methoxypyridine 1-oxide: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of heterocyclic compounds is paramount for designing novel synthetic pathways and creating new molecular entities. This guide provides a comparative analysis of the reactivity of 2-Bromo-5-methoxypyridine 1-oxide, a key building block in medicinal chemistry. By leveraging computational analysis and examining experimental data from related compounds, we aim to offer a predictive framework for its chemical behavior.

The introduction of an N-oxide functionality to a pyridine ring significantly alters its electronic properties, enhancing its reactivity towards both nucleophiles and electrophiles. In the case of this compound, the interplay between the electron-withdrawing bromo group, the electron-donating methoxy group, and the N-oxide moiety creates a unique reactivity profile. This guide will delve into a computational analysis of this compound and compare its predicted reactivity with that of other substituted pyridine N-oxides, supported by relevant experimental protocols.

Computational Analysis of Reactivity

A comparative analysis can be drawn from computational studies on substituted pyridine N-oxides, such as 4-nitropyridine N-oxide and various bromo-methyl-pyridine derivatives.[1][2][3] These studies demonstrate that the nature and position of substituents have a profound impact on the electronic structure and, consequently, the reactivity of the pyridine N-oxide ring.

Key Reactivity Descriptors:

Several quantum chemical parameters are instrumental in predicting the reactivity of a molecule:

  • Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the electron-donating ability of a molecule, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates its electron-accepting ability. A smaller HOMO-LUMO energy gap generally suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and hyperconjugative interactions, which can influence stability and reactivity.

Based on the known effects of the bromo, methoxy, and N-oxide groups, we can predict the following for this compound:

  • The N-oxide group will activate the pyridine ring for both nucleophilic and electrophilic attack.

  • The bromine atom at the 2-position will serve as a good leaving group in nucleophilic aromatic substitution (SNA) reactions.

  • The methoxy group at the 5-position, being an electron-donating group, will influence the regioselectivity of electrophilic attack.

For a comparative perspective, we will consider the computational data for a related, well-studied compound: 2-chloro-5-nitropyridine. The strong electron-withdrawing nitro group in this molecule significantly enhances its reactivity towards nucleophiles.

Comparative Computational Data
CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound (Predicted) ----
2-Chloro-5-nitropyridine -9.32-4.684.641.69

Note: The values for this compound are predicted based on general substituent effects and require dedicated computational studies for accurate determination. The data for 2-chloro-5-nitropyridine is sourced from computational studies.

The smaller predicted HOMO-LUMO gap for a nitro-substituted pyridine derivative compared to a methoxy-substituted one suggests a higher intrinsic reactivity for the former in reactions where frontier orbital interactions are dominant.

Experimental Data and Protocols

The reactivity of 2-halopyridine N-oxides is well-documented, particularly in nucleophilic aromatic substitution reactions. The bromine atom at the 2-position of this compound is expected to be readily displaced by a variety of nucleophiles.

Synthesis of this compound

The synthesis of the parent compound, 2-Bromo-5-methoxypyridine, can be achieved from 2-amino-5-methoxypyridine.[4] The subsequent N-oxidation is a crucial step to enhance its reactivity.

Experimental Protocol: N-oxidation of Substituted Pyridines

A general procedure for the N-oxidation of pyridines involves the use of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

Materials:

  • Substituted pyridine (e.g., 2-Bromo-5-methoxypyridine)

  • m-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide

  • Acetic Acid (if using H₂O₂)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure (using m-CPBA):

  • Dissolve the substituted pyridine in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.

  • Separate the organic layer, dry with anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyridine N-oxide.

Nucleophilic Aromatic Substitution (SNA)

The 2-bromo group in this compound is a prime site for nucleophilic attack. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the bromide.

Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the reaction of a 2-halopyridine N-oxide with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Solvent (e.g., ethanol, DMF)

  • Base (e.g., triethylamine, potassium carbonate) - optional, depending on the nucleophile and substrate.

Procedure:

  • In a round-bottom flask, dissolve the this compound in the chosen solvent.

  • Add the amine nucleophile to the solution. If necessary, add a base.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry with anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, we can use diagrams to visualize the reaction pathways and experimental workflows.

sn_ar_mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) Mechanism Start 2-Bromo-5-methoxypyridine 1-oxide Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Start->Intermediate + Nucleophile Product 2-Substituted-5-methoxypyridine 1-oxide Intermediate->Product - Br- Leaving_Group Bromide Ion Intermediate->Leaving_Group

Caption: General mechanism of the SNAr reaction on this compound.

experimental_workflow cluster_1 Experimental Workflow for SNAr A Reaction Setup: - this compound - Nucleophile - Solvent B Reaction: - Heating/Stirring - TLC Monitoring A->B C Work-up: - Quenching - Extraction B->C D Purification: - Column Chromatography - Recrystallization C->D E Characterization: - NMR - Mass Spectrometry D->E

Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.

Conclusion

The computational analysis, though inferential, combined with established experimental knowledge of related compounds, provides a strong foundation for predicting the reactivity of this compound. The presence of the N-oxide and the 2-bromo substituent makes it an excellent substrate for nucleophilic aromatic substitution, offering a versatile platform for the synthesis of a wide array of substituted pyridines. The electron-donating methoxy group is expected to modulate the reactivity and influence the regioselectivity of other potential reactions. This guide serves as a starting point for researchers looking to utilize this valuable building block in their synthetic endeavors, encouraging further specific computational and experimental studies to fully elucidate its reactivity profile.

References

A Comparative Guide to the X-ray Crystal Structures of Bromo-Substituted Pyridine 1-Oxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of bromo-substituted pyridine 1-oxide derivatives. The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is crucial for understanding their chemical reactivity, physical properties, and potential applications in medicinal chemistry and materials science. This document summarizes key crystallographic data for two such derivatives, outlines the experimental methodology for structure determination, and presents a visual workflow of the process.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for two representative bromo-substituted pyridine 1-oxide derivatives, offering a direct comparison of their solid-state structures.

Parameter5-Bromo-2-methylpyridine 1-oxide[1]3-Bromopyridine 1-oxide[2]
Chemical Formula C₆H₆BrNOC₅H₄BrNO
Molecular Weight 188.03174.00
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nPccn
Unit Cell Dimensions a = 7.3060(15) Åb = 11.351(2) Åc = 8.4950(17) Åβ = 111.01(3)°a = 14.881(3) Åb = 17.156(3) Åc = 4.7170(9) Åα = β = γ = 90°
Volume (ų) 657.7(3)1204.4(4)
Z (Molecules/unit cell) 48
Temperature (K) 294(2)100(2)
R-factor 0.0630.043

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of small molecules like bromo-substituted pyridine 1-oxide derivatives follows a well-established protocol.

1. Crystal Growth: High-quality single crystals are paramount for a successful X-ray diffraction experiment. This is often the most challenging step. Common methods for small molecules include:

  • Slow evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling: A saturated solution is slowly cooled, reducing the solubility of the compound and promoting crystal growth.

2. Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a diffractometer and cooled to a low temperature (e.g., 100 K) using a stream of liquid nitrogen to minimize thermal vibrations of the atoms. The crystal is exposed to a monochromatic X-ray beam, and as it is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. The diffraction pattern, consisting of a series of spots of varying intensities, is recorded by a detector.

3. Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. The positions of the atoms in the unit cell are then determined using computational methods. For small molecules, direct methods are commonly employed to solve the "phase problem" and generate an initial electron density map.

4. Structure Refinement and Validation: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Experimental Workflow

The following diagram illustrates the typical workflow for determining the X-ray crystal structure of a small molecule.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation publication publication validation->publication Publication/Deposition (e.g., CCDC)

Caption: A diagram illustrating the key stages of X-ray crystal structure determination.

References

comparative study of different synthetic routes to 2-Bromo-5-methoxypyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common synthetic routes for the preparation of 2-Bromo-5-methoxypyridine 1-oxide, a key intermediate in the development of novel pharmaceuticals. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic compounds. The introduction of the N-oxide functionality can significantly alter the electronic properties and metabolic profile of the parent pyridine ring, offering opportunities for lead optimization and the development of new chemical entities. This guide compares two prevalent methods for the N-oxidation of 2-bromo-5-methoxypyridine: oxidation with meta-chloroperoxybenzoic acid (m-CPBA) and oxidation with peracetic acid generated in situ from hydrogen peroxide and acetic acid.

Comparison of Synthetic Routes

The selection of a synthetic route for the N-oxidation of 2-bromo-5-methoxypyridine often depends on factors such as reaction efficiency, availability and cost of reagents, reaction conditions, and ease of purification. Below is a summary of the key quantitative data for the two methods.

ParameterRoute 1: m-CPBA OxidationRoute 2: Peracetic Acid (in situ)
Starting Material 2-Bromo-5-methoxypyridine2-Bromo-5-methoxypyridine
Oxidizing Agent meta-Chloroperoxybenzoic acid (m-CPBA)Hydrogen peroxide (35%) and Glacial Acetic Acid
Solvent ChloroformGlacial Acetic Acid
Reaction Temp. 5°C70-80°C
Reaction Time 1 hour12 hours
Yield ~98% (estimated based on similar substrates)High (specific yield not reported, but generally high for this method)
Byproducts meta-Chlorobenzoic acidAcetic acid, water
Workup/Purification Aqueous wash, extraction, crystallizationNeutralization, extraction, distillation/crystallization

Experimental Protocols

Precursor Synthesis: 2-Bromo-5-methoxypyridine

A common route to the starting material, 2-bromo-5-methoxypyridine, involves the diazotization of 2-amino-5-methoxypyridine followed by a Sandmeyer-type reaction.

Procedure: 2-Amino-5-methoxypyridine (14.8 g) is dissolved in 60% hydrobromic acid (150 ml) and cooled to -10°C.[1] Bromine (47.47 g) is added dropwise with stirring. A solution of sodium nitrite (20.53 g) in water (40 ml) is then added dropwise, maintaining the temperature below -5°C. The mixture is stirred and allowed to warm to room temperature over 30 minutes, then cooled to 0°C. A solution of sodium hydroxide (120 g) in water (100 ml) is slowly added. The product is extracted with ether, and the combined organic extracts are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel using dichloromethane as the eluent to yield 2-bromo-5-methoxypyridine as a yellow oil (yield: ~63%).[1]

Route 1: Oxidation with m-CPBA

This method utilizes the commercially available and relatively stable peracid, m-CPBA. The reaction is typically fast and proceeds under mild conditions.

Procedure: To a solution of 2-bromo-5-methoxypyridine (1.0 eq) in chloroform, m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) is added portion-wise at 5°C. The reaction mixture is stirred at this temperature for 1 hour. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by crystallization. Based on similar reactions, this method is expected to give a high yield, potentially around 98%.

Route 2: Oxidation with Peracetic Acid (in situ)

This route generates the powerful oxidant, peracetic acid, directly in the reaction mixture from the reaction of hydrogen peroxide and acetic acid. This method avoids the need to handle potentially unstable concentrated peracetic acid solutions.

Procedure: 2-Bromo-5-methoxypyridine (1.0 eq) is suspended in glacial acetic acid. To this suspension, a 35% aqueous solution of hydrogen peroxide (1.2 eq) is added. The reaction mixture is then heated in a water bath at 70-80°C for 12 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the excess hydrogen peroxide is carefully quenched with a reducing agent (e.g., sodium sulfite solution). The mixture is then neutralized with a base, such as sodium carbonate, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound can be purified by distillation under reduced pressure or crystallization.

Visualizing the Synthetic Pathways

To better understand the relationship between the different synthetic steps and the overall process, the following diagrams have been generated.

Synthetic_Comparison cluster_start Starting Material cluster_precursor Precursor Synthesis cluster_product Final Product cluster_routes N-Oxidation Routes 2-Amino-5-methoxypyridine 2-Amino-5-methoxypyridine 2-Bromo-5-methoxypyridine 2-Bromo-5-methoxypyridine 2-Amino-5-methoxypyridine->2-Bromo-5-methoxypyridine Diazotization/ Sandmeyer Reaction Route 1 m-CPBA Oxidation 2-Bromo-5-methoxypyridine->Route 1 Route 2 Peracetic Acid (in situ) 2-Bromo-5-methoxypyridine->Route 2 This compound This compound Route 1->this compound Route 2->this compound

Caption: Comparative overview of the synthetic pathways to this compound.

Experimental_Workflow Start Start Dissolve Starting Material Dissolve 2-Bromo-5-methoxypyridine in appropriate solvent Start->Dissolve Starting Material Add Oxidizing Agent Add Oxidizing Agent (m-CPBA or H2O2/AcOH) Dissolve Starting Material->Add Oxidizing Agent Reaction Stir at specified temperature and time Add Oxidizing Agent->Reaction Monitor Reaction Monitor reaction progress (e.g., TLC) Reaction->Monitor Reaction Workup Quench (if necessary), neutralize, and extract Monitor Reaction->Workup Reaction Complete Purification Purify crude product (crystallization/distillation) Workup->Purification Characterization Characterize final product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: Generalized experimental workflow for the N-oxidation of 2-bromo-5-methoxypyridine.

Conclusion

Both the m-CPBA and the in situ peracetic acid methods are viable for the synthesis of this compound. The choice between the two will likely be dictated by laboratory-specific factors. The m-CPBA route offers milder reaction conditions and shorter reaction times, which can be advantageous for sensitive substrates. However, the cost and availability of m-CPBA might be a consideration. The peracetic acid method is cost-effective as it uses readily available reagents, but it requires higher temperatures and longer reaction times, which might not be suitable for all substrates. Researchers should carefully consider these factors when selecting the optimal synthetic strategy for their research endeavors.

References

A Comparative Guide to the Synthesis of 2-Bromo-5-methoxypyridine 1-oxide: Traditional vs. Modern Oxidation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two synthetic methods for the preparation of 2-Bromo-5-methoxypyridine 1-oxide, a key intermediate in the development of novel pharmaceuticals. We will explore a traditional oxidation method utilizing hydrogen peroxide in acetic acid and a newer approach employing meta-chloroperoxybenzoic acid (m-CPBA). This comparison includes detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic pathways to assist researchers in selecting the optimal method for their specific needs.

Executive Summary

The synthesis of this compound is a two-step process commencing with the synthesis of the precursor, 2-Bromo-5-methoxypyridine, followed by its N-oxidation. While the initial synthesis of the precursor is well-established, the subsequent oxidation step offers avenues for methodological comparison. The traditional approach using hydrogen peroxide and acetic acid is a cost-effective and powerful oxidizing system. In contrast, the use of m-CPBA represents a more modern technique that can offer milder reaction conditions and potentially higher yields for certain substrates, particularly those with electron-withdrawing groups.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for the synthesis of the precursor and a comparison of the two oxidation methods for the final product.

Table 1: Synthesis of 2-Bromo-5-methoxypyridine (Precursor)

ParameterValueReference
Starting Material2-Amino-5-methoxypyridine[1]
Key ReagentsHydrobromic acid, Bromine, Sodium nitrite[1]
Reaction TimeNot explicitly stated[1]
Temperature-10°C to room temperature[1]
Yield63%[1]
PurityNot explicitly stated, purified by column chromatography and distillation[1]

Table 2: Comparison of N-Oxidation Methods for 2-Bromo-5-methoxypyridine

ParameterTraditional Method (H₂O₂/Acetic Acid)New Method (m-CPBA)
Starting Material 2-Bromo-5-methoxypyridine2-Bromo-5-methoxypyridine
Key Reagents Hydrogen peroxide (30%), Glacial acetic acidmeta-Chloroperoxybenzoic acid (m-CPBA)
Reaction Time 8-13 hours2 hours
Temperature 60-70°CReflux (Acetonitrile)
Yield ~96% (based on a similar substrate)~70% (based on a similar substrate)[2]
Purity High, requires purificationHigh, requires purification

Note: The yield for the traditional method is based on the oxidation of 2-methylpyridine, as specific data for 2-bromo-5-methoxypyridine was not available in the searched literature. The yield for the new method is based on the oxidation of a fused pyrimidine and may vary for the target molecule.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-methoxypyridine (Precursor)

This procedure is adapted from a known literature method.[1]

  • Diazotization: Dissolve 2-amino-5-methoxypyridine in 60% hydrobromic acid and cool the solution to -10°C.

  • Bromination: Slowly add bromine dropwise to the cooled solution with stirring.

  • Sandmeyer Reaction: Add a solution of sodium nitrite in water dropwise, maintaining the temperature below -5°C.

  • Work-up: Allow the reaction mixture to warm to room temperature, then cool to 0°C. Neutralize with a sodium hydroxide solution.

  • Extraction and Purification: Extract the product with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by distillation to yield pure 2-bromo-5-methoxypyridine.[1]

Step 2, Method A: N-Oxidation using Hydrogen Peroxide and Acetic Acid (Traditional Method)

This protocol is based on a method for the oxidation of a similar substrate.

  • Reaction Setup: In a round-bottom flask, mix 2-bromo-5-methoxypyridine with glacial acetic acid.

  • Oxidation: Heat the mixture to 60-70°C and add 30% hydrogen peroxide portion-wise over 3-5 hours.

  • Reaction Monitoring: Continue heating and stirring for an additional 5-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture. The product can be isolated and purified using standard techniques such as extraction and crystallization or chromatography.

Step 2, Method B: N-Oxidation using m-CPBA (New Method)

This protocol is adapted from a procedure for the oxidation of a heterocyclic-fused pyrimidine.[2]

  • Reaction Setup: Dissolve 2-bromo-5-methoxypyridine in acetonitrile in a round-bottom flask.

  • Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux for 2 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture. The resulting m-chlorobenzoic acid byproduct can be removed by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate). The product can then be extracted with an organic solvent and purified by column chromatography or recrystallization.[3]

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described in this guide.

Synthesis_of_Precursor 2-Amino-5-methoxypyridine 2-Amino-5-methoxypyridine 2-Bromo-5-methoxypyridine 2-Bromo-5-methoxypyridine 2-Amino-5-methoxypyridine->2-Bromo-5-methoxypyridine HBr, Br₂, NaNO₂ N_Oxidation_Comparison cluster_traditional Traditional Method cluster_new New Method A 2-Bromo-5-methoxypyridine B This compound A->B H₂O₂ / Acetic Acid C 2-Bromo-5-methoxypyridine D This compound C->D m-CPBA

References

Safety Operating Guide

Proper Disposal of 2-Bromo-5-methoxypyridine 1-oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of 2-Bromo-5-methoxypyridine 1-oxide is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in accordance with safety regulations.

Immediate Safety and Hazard Information

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes.[1]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.To avoid inhalation of vapors or dust.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound must comply with all local, state, and federal regulations.[1]

1. Waste Identification and Segregation:

  • Classification: All waste containing this compound must be classified as hazardous chemical waste.[1] This includes the pure compound, solutions, and any contaminated materials.

  • Segregation: Do not mix this waste stream with other incompatible wastes. It should be stored separately from strong oxidizing agents and acids.[1][3]

2. Waste Collection and Labeling:

  • Container: Collect the waste in a designated, sealable, and compatible hazardous waste container.[1][3] The container should be kept tightly closed except when adding waste.[2]

  • Labeling: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound". The label must also indicate the associated hazards, such as "Toxic" and "Irritant".[4]

3. Storage:

  • Location: Store the waste container in a designated and secure satellite accumulation area within the laboratory.[1] This area should be a cool, dry, and well-ventilated space, away from direct sunlight and sources of ignition.[2][3]

  • Containment: It is best practice to use a secondary container to prevent spills or leaks.[4]

4. Final Disposal:

  • Professional Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[2]

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

  • Documentation: Maintain meticulous records of the amount of waste generated and the date of its disposal.[4]

5. Spill Management:

  • Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1]

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's EHS department.[1]

  • Cleanup: Adhered or collected material from a spill should be promptly placed in a suitable, closed container for disposal as hazardous waste.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Identify Waste (this compound and contaminated materials) B Classify as Hazardous Waste A->B C Segregate from Incompatible Waste (e.g., strong oxidizers, acids) B->C D Collect in a Labeled, Sealed Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Arrange for Pickup and Final Disposal (e.g., Incineration) F->G H Maintain Disposal Records G->H

Caption: Disposal workflow for this compound.

Contaminated Packaging

Empty containers should be triply rinsed (or the equivalent) and can then be offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, in accordance with local regulations.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.